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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole: A Technical Guide

Executive Summary & Structural Rationale The exploration of functionalized indazole derivatives has accelerated, driven by novel transition-metal-catalyzed C–H activation and annulation strategies that allow for the one-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The exploration of functionalized indazole derivatives has accelerated, driven by novel transition-metal-catalyzed C–H activation and annulation strategies that allow for the one-step construction of complex scaffolds[1]. Among these, 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (1-MNDI) represents a highly specialized pharmacophore. Unlike fully aromatic indazoles, the 2,3-dihydro-1H-indazole core offers increased sp3 character, which can favorably alter target binding kinetics and solubility.

However, the presence of the 4-nitro group introduces profound pharmacokinetic (PK) complexities. Drawing parallels from established neuronal nitric oxide synthase (nNOS) inhibitors like 7-nitroindazole (7-NI)[2] and antiparasitic nitroimidazoles[3], the nitro-heteroaromatic motif is characterized by poor aqueous solubility, rapid first-pass metabolism, and susceptibility to enzymatic nitroreduction. This whitepaper outlines a rigorous, self-validating framework for the PK profiling of 1-MNDI, detailing bioanalytical setup, formulation strategies, and metabolic mapping.

Bioanalytical Method Development: A Self-Validating System

Before initiating in vivo studies, a highly sensitive and stable bioanalytical method must be established. Nitroaromatics are prone to ex vivo degradation (reduction) if blood samples are not handled correctly.

Protocol: LC-MS/MS Quantification of 1-MNDI

This protocol is designed as a self-validating system, utilizing internal normalization to account for matrix effects and extraction recovery.

  • Step 1: Internal Standard (IS) Spiking. Aliquot 50 µL of plasma into a 96-well plate. Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., 1-MNDI-d3, 100 ng/mL). Causality: The isotopic IS co-elutes with the analyte and experiences identical ion suppression, mathematically validating the extraction efficiency of every single sample.

  • Step 2: Protein Precipitation. Add 150 µL of ice-cold acetonitrile (1:3 v/v ratio) to the plasma. Causality: Cold acetonitrile rapidly denatures plasma proteins and quenches cytosolic nitroreductases. This prevents the artifactual ex vivo reduction of the 1-MNDI nitro group to a nitroso intermediate, ensuring the measured concentration reflects true circulating levels[3].

  • Step 3: Centrifugation & Filtration. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant through a 0.22 µm PTFE filter plate.

  • Step 4: Chromatographic Separation. Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The gradient effectively retains the moderately lipophilic dihydroindazole core while washing out endogenous phospholipids that cause matrix effects.

  • Step 5: Validation Criteria. The analytical run is self-validated by interspersing Quality Control (QC) samples at Low, Mid, and High concentrations. The run is accepted only if ≥67% of QCs fall within ±15% of their nominal concentration.

In Vivo Pharmacokinetic Workflow & Formulation

Systemic exposure of nitroindazoles is frequently bottlenecked by their physicochemical properties. Aqueous vehicles often lead to drug precipitation in the peritoneal cavity or vasculature, confounding PK parameters.

Protocol: Rodent PK Profiling
  • Step 1: Formulation Engineering. Formulate 1-MNDI in a pegylated nanoemulsion (NEPEG) consisting of medium-chain triglycerides, egg lecithin, and DSPE-PEG2000. Causality: Previous studies on 7-nitroindazole demonstrate that pegylated nanoemulsions significantly increase Cmax​ and AUC by preventing rapid opsonization and precipitation[4]. This ensures that the measured Clearance (CL) reflects true hepatic/renal elimination rather than artifactual macrophage clearance of drug aggregates.

  • Step 2: Dosing. Administer the NEPEG-1-MNDI formulation to male Sprague-Dawley rats via intravenous (IV) bolus (2 mg/kg) and oral gavage (PO) (10 mg/kg).

  • Step 3: Serial Sampling. Collect 150 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Store in K2EDTA tubes on ice and process to plasma within 30 minutes.

  • Step 4: Non-Compartmental Analysis (NCA). Calculate primary PK parameters using standard NCA algorithms to evaluate exposure and bioavailability.

Data Presentation: Quantitative PK Summary

The following table summarizes the anticipated pharmacokinetic parameters for 1-MNDI based on class-representative data for formulated nitroindazoles[2][4].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax​ (Maximum Concentration)1,850 ± 2103,420 ± 450ng/mL
Tmax​ (Time to Maximum Conc.)0.08 (First point)1.5 ± 0.5hours
AUC0−t​ (Area Under the Curve)4,200 ± 53012,600 ± 1,800ng·h/mL
t1/2​ (Elimination Half-life)2.8 ± 0.43.1 ± 0.5hours
CL (Systemic Clearance)0.47 ± 0.06N/AL/h/kg
Vd​ (Volume of Distribution)1.9 ± 0.3N/AL/kg
F (Oral Bioavailability)N/A~60%%

Mechanistic Insight: Metabolic Pathway Mapping

The primary metabolic liability of 1-MNDI lies in its 4-nitro substituent. While the 2,3-dihydro-1H-indazole core is susceptible to CYP450-mediated hydroxylation, the dominant and most toxicologically relevant pathway is the sequential reduction of the nitro group by cytosolic and microbial nitroreductases.

Understanding this causality is critical: the intermediate nitroso and hydroxylamine species are highly reactive electrophiles capable of binding to DNA and proteins, potentially leading to mutagenicity or hepatotoxicity. The final amino metabolite is generally stable and excreted.

PK_Metabolism Parent 1-MNDI (Nitro Compound) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase (Cytosolic) Oxidized CYP450 Oxidation (Hydroxylation) Parent->Oxidized CYP3A4 / CYP1A2 (Hepatic) Hydroxyl Hydroxylamine (Toxicological Concern) Nitroso->Hydroxyl Rapid Reduction Amino Amino Metabolite (Stable Excretion) Hydroxyl->Amino Enzymatic Reduction

Figure 1: Primary metabolic pathways of 1-MNDI highlighting nitroreduction and oxidation.

By mapping these pathways, drug development professionals can design specific LC-MS/MS MRM transitions to monitor the appearance of the amino metabolite in vivo, serving as a direct biomarker for the rate of nitroreduction and potential toxicological liability.

References

  • Title: Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Source: nih.gov.
  • Title: Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. Source: nih.gov.
  • Title: Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Source: nih.gov.
  • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Source: nih.gov.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Executive Summary Indazole scaffolds are highly privileged structures in modern drug discovery, frequently utilized as kinase inhibitors, central nervous system (CNS) modulators, and novel psychoactive substances[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole scaffolds are highly privileged structures in modern drug discovery, frequently utilized as kinase inhibitors, central nervous system (CNS) modulators, and novel psychoactive substances[1]. The compound 1-Methyl-4-nitro-2,3-dihydro-1H-indazole represents a unique structural subset within this chemical space. Unlike fully aromatic 1H-indazoles that are heavily utilized in C-H arylation studies[2], the 2,3-dihydro reduction introduces sp³ hybridization at the C3 position. This structural shift breaks absolute molecular planarity, altering the molecule's three-dimensional vector space and crystal packing behavior. Coupled with an N1-methyl substitution and a strongly electron-withdrawing C4-nitro group, this molecule presents specific physicochemical properties that must be rigorously characterized during preclinical development.

This guide provides an authoritative breakdown of its molecular weight, theoretical aqueous solubility, and the validated experimental protocols required for its physicochemical profiling.

Structural Data & Molecular Weight Analysis

The exact molecular weight and elemental composition are foundational for mass spectrometry calibration, stoichiometric calculations in synthesis, and formulation design[1]. The presence of the nitro group and the reduced pyrazole ring directly dictates the compound's molecular mass and isotopic distribution.

Quantitative Physicochemical Summary
ParameterValue / Description
Chemical Name 1-Methyl-4-nitro-2,3-dihydro-1H-indazole
Molecular Formula C₈H₉N₃O₂
Exact Molecular Weight 179.18 g/mol [3]
Hydrogen Bond Donors (HBD) 0 (N1 is methylated; N2 is part of the reduced ring but sterically hindered/tertiary depending on tautomerization)
Hydrogen Bond Acceptors (HBA) 4 (Two from -NO₂, two from the indazole core)
Fraction sp³ (Fsp³) 0.25 (Two sp³ carbons: N-CH₃ and C3 of the dihydro ring)

Causality Insight: The molecular weight of 179.18 g/mol [3] places this compound well within the optimal "Rule of 5" space for oral bioavailability. However, the lack of strong hydrogen bond donors significantly impacts its hydration energy, shifting the burden of aqueous solubilization entirely onto the hydrogen bond acceptor capacity of the nitro group.

Aqueous Solubility: Theoretical Framework

Aqueous solubility is a critical parameter dictating a compound's bioavailability, toxicity profile, and in vitro assay compatibility. For 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, solubility is governed by a delicate thermodynamic balance between solvation energy and crystal lattice disruption:

  • Lipophilic Contributions: The N1-methyl group increases the partition coefficient (LogP) and eliminates a potential hydrogen-bond donor (compared to 1H-indazole), which thermodynamically drives down aqueous solubility.

  • Hydrophilic Contributions: The C4-nitro group acts as a strong hydrogen-bond acceptor, which can favorably interact with the dipole of water molecules, partially offsetting the hydrophobic bulk of the benzene ring.

  • Crystal Lattice Disruption: The 2,3-dihydro core increases the fraction of sp³ carbons (Fsp³). Higher Fsp³ generally correlates with improved aqueous solubility compared to flat, fully aromatic analogs[2], because the non-planar geometry disrupts tight, high-energy crystal packing (lowering the melting point and lattice energy).

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the aqueous solubility of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, the Shake-Flask Method coupled with HPLC-UV is the gold standard. This self-validating system ensures that kinetic dissolution artifacts are eliminated, measuring true thermodynamic equilibrium.

Step-by-Step Methodology
  • Solid Dispensing (Supersaturation):

    • Action: Add 2.0 mg of crystalline 1-Methyl-4-nitro-2,3-dihydro-1H-indazole into a 1.5 mL glass vial.

    • Causality: An excess of solid must be present to ensure the solution reaches absolute thermodynamic saturation.

  • Buffer Addition:

    • Action: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: PBS mimics physiological pH. Since the compound lacks highly ionizable acidic/basic groups in the physiological range, pH-dependent solubility shifts will be minimal, but standardizing ionic strength is critical.

  • Equilibration (Agitation):

    • Action: Seal the vial and incubate on an orbital shaker at 300 RPM at 37°C for 48 hours.

    • Causality: 48 hours is required to overcome the slow dissolution kinetics typical of lipophilic, crystalline nitroaromatics. Shorter times risk measuring kinetic rather than thermodynamic solubility.

  • Phase Separation (Ultracentrifugation):

    • Action: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C.

    • Causality: Ultracentrifugation is strictly preferred over syringe filtration. Lipophilic compounds frequently exhibit non-specific binding to PTFE or nylon filter membranes, which artificially lowers the measured concentration.

  • Quantification:

    • Action: Extract the supernatant, dilute appropriately in mobile phase (e.g., 50:50 Water:Acetonitrile), and analyze via HPLC-UV at the compound's λmax​ (typically around 254-280 nm for nitroindazoles).

SolubilityWorkflow Step1 1. Solid Dispensing (Excess Compound) Step2 2. Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 3. Equilibration (48h Agitation @ 37°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Fig 1: Thermodynamic solubility workflow via the shake-flask method.

Metabolic Relevance & Bioreduction

When developing nitroaromatic compounds like 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, researchers must account for their distinct metabolic liabilities. In biological systems (particularly hepatic microsomes and gut microbiome environments), the C4-nitro group is highly susceptible to stepwise enzymatic bioreduction by nitroreductases.

This reduction pathway alters the molecular weight, drastically increases aqueous solubility (by generating a primary amine, a strong H-bond donor), and can lead to reactive intermediates (nitroso and hydroxylamine species) that may cause off-target toxicity or covalent protein binding.

MetabolicPathway Nitro Nitro-Indazole (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Amine Amino-Indazole (-NH2) Hydroxyl->Amine 2e-

Fig 2: Stepwise enzymatic bioreduction pathway of the C4-nitro group.

References

  • [3] SynChem, Inc. Catalog (C8H9N3O2 Molecular Weight Reference). SynChem. Available at:

  • [2] Solvent/Ligand-Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-nitro-1H-indazole. Thieme-Connect. Available at:

  • [1] Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE. Available at:

Sources

Foundational

Receptor Binding Affinity Profiling of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Pharmacodynamics & Biophysics Target Audience: Researchers, biophysicists, and drug development professionals Executive Summary The indazole nucleus is a ubiquitous structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmacodynamics & Biophysics Target Audience: Researchers, biophysicists, and drug development professionals

Executive Summary

The indazole nucleus is a ubiquitous structural motif found in heterocyclic compounds with a broad spectrum of biological and medicinal applications, including the inhibition of protein kinases and high binding affinity for estrogen receptors[1]. However, the 2,3-dihydro-1H-indazole scaffold represents a more specialized, sp3-enriched pharmacophore. Specifically, 1-Methyl-4-nitro-2,3-dihydro-1H-indazole serves as a highly efficient fragment for probing deep receptor pockets, such as the NAD+ binding domain of PARP-1[2].

This whitepaper outlines the definitive, self-validating biophysical workflows required to accurately determine the receptor binding affinity of this compound. By triangulating equilibrium thermodynamics, kinetic profiling, and calorimetric deconvolution, we establish a rigorous framework for fragment-based drug discovery.

Pharmacophore Rationale: The 2,3-Dihydro-1H-indazole Scaffold

Before deploying biophysical assays, a scientist must understand why a molecule behaves the way it does. The 1-Methyl-4-nitro-2,3-dihydro-1H-indazole fragment possesses two critical functionalizations that dictate its receptor engagement:

  • The 4-Nitro Group: Acts as a potent hydrogen bond acceptor. In kinase hinge regions or PARP-1 catalytic domains, this group drives the enthalpic ( ΔH ) contribution to binding by displacing highly ordered water molecules.

  • The 1-Methyl Group: Provides a strict steric boundary. By restricting the rotational degrees of freedom of the indazoline core, the methyl group locks the pharmacophore into a bioactive conformation, thereby reducing the entropic penalty ( −TΔS ) upon receptor engagement.

To quantify these interactions, our laboratory mandates a three-tiered orthogonal validation approach: Radioligand Displacement, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Equilibrium Thermodynamics: Radioligand Displacement

To determine the absolute equilibrium dissociation constant ( Ki​ ), we employ a high-throughput competitive radioligand binding assay.

Causality behind the design: We measure the half-maximal inhibitory concentration ( IC50​ ) first because it is experimentally robust in high-throughput microplate formats. However, IC50​ is a relative metric that changes depending on the amount of substrate in a reaction. To extract the true binding affinity, we must convert the IC50​ to Ki​ using the ( Ki​=IC50​/(1+[S]/Km​) ), which provides an absolute value independent of radioligand concentration[3].

Step-by-Step Protocol
  • Membrane Preparation: Isolate recombinant target receptor membranes. Causality: Using whole cells introduces membrane permeability variables; isolated membranes ensure we are measuring pure receptor binding affinity.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA. Causality: The 1-methyl group increases the lipophilicity of the fragment. BSA acts as a carrier protein, passivating the microplate plastic to prevent non-specific binding and artificial ligand depletion.

  • Ligand Titration: Dispense 1-Methyl-4-nitro-2,3-dihydro-1H-indazole in a 12-point dose-response curve (10 µM to 0.1 nM) using an acoustic liquid handler.

  • Incubation: Add the radioligand (e.g., [3H]-NAD+ analog) at a concentration equal to its Kd​ . Incubate for 90 minutes at room temperature to reach thermodynamic equilibrium.

  • Filtration & Washing: Transfer to a GF/B filter plate pre-soaked in 0.5% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer. Causality: PEI provides a positive charge to trap the negatively charged membrane fragments, while ice-cold buffer kinetically traps the off-rate ( koff​ ) during the wash step.

  • Quantification: Add scintillation cocktail and4[4].

Self-Validating Mechanism: The assay must include a positive control (e.g., 10 µM of a reference inhibitor) to define non-specific binding (NSB). From this, we calculate the Z'-factor. If Z' < 0.5, the assay is automatically rejected, ensuring only high-fidelity data proceeds to the Cheng-Prusoff conversion.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Causality behind the design: Ki​ only dictates the equilibrium state. In vivo efficacy is heavily driven by residence time ( τ=1/koff​ ). Determining binding affinity accurately requires consideration of both binding and dissociation rates[4]. SPR provides real-time, label-free monitoring of the association ( kon​ ) and dissociation ( koff​ ) rate constants.

Step-by-Step Protocol
  • Sensor Chip Functionalization: Activate a CM5 dextran chip using EDC/NHS chemistry. Covalently couple the target receptor via primary amines to a density of ~2000 Response Units (RU).

  • Quenching: Block unreacted NHS esters with 1 M Ethanolamine (pH 8.5) to prevent covalent trapping of the analyte.

  • Analyte Injection: Inject 1-Methyl-4-nitro-2,3-dihydro-1H-indazole at 5 concentrations (ranging from 0.5x to 10x the estimated Kd​ ) over both the active and reference flow cells.

  • Flow Rate Modulation: Run the injections at three distinct flow rates: 30, 50, and 75 µL/min.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the receptor surface.

Self-Validating Mechanism: The reference flow cell (activated and quenched without protein) automatically subtracts bulk refractive index changes (e.g., DMSO solvent effects). Furthermore, if the calculated association rate ( kon​ ) varies across the three flow rates in step 4, the system flags a Mass Transport Limitation (MTL), invalidating the run. This guarantees the kinetic constants reflect true molecular interactions, not diffusion artifacts.

Thermodynamic Deconvolution: Isothermal Titration Calorimetry (ITC)

Causality behind the design: To definitively prove that the 4-nitro group is forming the hypothesized hydrogen bonds, we must decouple the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. ITC measures the direct heat released or absorbed during the binding event.

Step-by-Step Protocol
  • Degassing: Degas both the receptor solution (sample cell) and the 1-Methyl-4-nitro-2,3-dihydro-1H-indazole solution (syringe) under vacuum to prevent bubble-induced thermal noise.

  • Thermal Equilibration: Equilibrate the calorimeter to exactly 25.0°C.

  • Titration: Perform 20 sequential injections of 2 µL of the ligand into the receptor cell, with 150-second intervals between injections to allow the baseline to stabilize.

  • Integration: Integrate the area under each heat spike to calculate the enthalpy ( ΔH ) per mole of injectant.

Self-Validating Mechanism: A parallel control experiment is run where the ligand is titrated into the buffer alone (Heat of Dilution). This background heat is subtracted from the main experiment. If the final injections (post-saturation) do not perfectly match the Heat of Dilution control, it indicates a secondary, non-specific binding event, triggering a protocol review.

Quantitative Data Synthesis

By synthesizing the data from these three orthogonal systems, we generate a comprehensive binding profile. Below is a representative data matrix for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole against a model target (e.g., PARP-1).

ParameterMethodologyValue (Representative)Biological/Mechanistic Significance
IC50​ Radioligand Assay450 nMFunctional strength of inhibition; dependent on assay conditions[3].
Ki​ Cheng-Prusoff Eq.120 nMAbsolute equilibrium binding affinity; independent of substrate.
kon​ SPR Biosensor 1.2×105 M−1s−1 Association rate; driven by the 4-nitro group's electrostatic steering.
koff​ SPR Biosensor 1.4×10−2 s−1 Dissociation rate; stabilized by the 1-methyl steric locking.
Residence Time ( τ ) SPR Biosensor71 secondsDuration of receptor occupancy; predicts in vivo duration of action.
ΔH ITC Calorimetry-8.5 kcal/molEnthalpic contribution; confirms strong hydrogen bonding of the nitro group.
−TΔS ITC Calorimetry-1.2 kcal/molEntropic contribution; confirms favorable hydrophobic burial of the methyl group.

Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation pathways required to accurately profile the binding affinity of the target compound.

Workflow Target 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (Target Analyte) Radioligand Radioligand Displacement (Equilibrium Binding) Target->Radioligand SPR Surface Plasmon Resonance (Kinetic Profiling) Target->SPR ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Target->ITC Ki Ki Calculation (Cheng-Prusoff Equation) Radioligand->Ki Kinetics kon & koff Rates (Residence Time) SPR->Kinetics Thermo Enthalpy & Entropy (Gibbs Free Energy) ITC->Thermo Validation Orthogonal Data Synthesis (Self-Validating System) Ki->Validation Kinetics->Validation Thermo->Validation

Fig 1: Orthogonal validation workflow for receptor binding affinity profiling.

References

  • [1] Rh(III)-Catalyzed Oxidative Coupling of 1,2-Disubstituted Arylhydrazines and Olefins: A New Strategy for 2,3-Dihydro-1H-Indazoles. ACS Publications. 1

  • [2] US8765972B2 - 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides with selective PARP-1 inhibition. Google Patents. 2

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics.

  • [3] IC50. Wikipedia. 3

  • [4] How to determine binding affinity with a microplate reader. BMG Labtech. 4

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole as a Privileged 3D Scaffold in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with "flatland" attrition—a phenomenon where planar, sp²-heavy molecules fail in late-stage clinical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult with drug discovery teams struggling with "flatland" attrition—a phenomenon where planar, sp²-heavy molecules fail in late-stage clinical development due to poor solubility, high promiscuity, or off-target toxicity. The incorporation of partially saturated, sp³-enriched scaffolds is a proven strategy to mitigate these risks.

This application note details the utility, physicochemical advantages, and orthogonal functionalization protocols for 1-methyl-4-nitro-2,3-dihydro-1H-indazole (a functionalized indazoline). By leveraging its unique 3D conformation and bio-orthogonal reactive handles, medicinal chemists can rapidly generate diverse, high-quality libraries targeting complex biological pathways, such as kinase signaling cascades.

Rationale: Escaping Flatland with Indazolines

The transition from fully aromatic 1H-indazoles to their 2,3-dihydro counterparts (indazolines) represents a strategic structural optimization. In their seminal paper, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) directly correlates with clinical success [1].

The 1-methyl-4-nitro-2,3-dihydro-1H-indazole scaffold offers three distinct advantages:

  • Enhanced 3D Character : The sp³-hybridized C3 carbon introduces a puckered conformation, forcing the molecule out of a planar geometry. This reduces π-stacking driven aggregation, thereby improving thermodynamic solubility.

  • Tautomeric Stability : The N1-methyl group locks the scaffold into a single tautomeric state. This eliminates the complex equilibrium often seen in free indazoles, simplifying SAR (Structure-Activity Relationship) interpretation and improving membrane permeability.

  • Orthogonal Reactivity : The molecule possesses two distinct functional handles—a nucleophilic secondary amine at N2 and a reducible nitro group at C4. This allows for sequential, protecting-group-free late-stage functionalization [2].

Table 1: Physicochemical Property Comparison (Calculated)
Property1-Methyl-4-nitro-1H-indazole (Aromatic)1-Methyl-4-nitro-2,3-dihydro-1H-indazole (Indazoline)Impact on Drug-Likeness
Fsp3​ 0.120.25Higher Fsp3​ improves solubility and clinical viability [1].
Geometry Planar (2D)Puckered (3D)Reduced off-target promiscuity; better pocket fit.
N2 Reactivity Poor (Aromatic nitrogen)High (Secondary amine)Enables facile late-stage library generation via acylation.
C4 Handle Nitro groupNitro groupMasked aniline for kinase hinge-binding motifs.

Synthetic Workflow & Orthogonal Functionalization

The true power of this scaffold lies in its orthogonality. The N2 position can be derivatized to explore solvent-exposed regions of a protein target, while the C4-nitro group serves as a "masked" aniline. Once the N2 position is capped, the nitro group can be chemoselectively reduced to a primary amine, which is a privileged hydrogen-bond donor for the ATP-binding hinge region of kinases.

Workflow A 1-Methyl-4-nitro- 2,3-dihydro-1H-indazole (Scaffold) B N2-Acylation (DIPEA, DCM) A->B Step 1 Orthogonal N2 C Chemoselective Nitro Reduction (Fe, NH4Cl) B->C Step 2 Preserve N-N D C4-Amidation (Library Gen) C->D Step 3 Hinge Binder

Caption: Workflow for orthogonal functionalization of the 2,3-dihydro-1H-indazole scaffold.

Table 2: Orthogonal Functionalization Strategy
PositionHandleTransformationReagentsPurpose in Drug Design
N1 MethylFixedN/ALocks tautomer, increases lipophilicity (LogP).
N2 Secondary AmineAcylation / AlkylationR-COCl, DIPEA, DCMVector for solvent-exposed regions or allosteric pockets.
C4 Nitro AmineReduction Amidation1. Fe/NH₄Cl 2. R-NCOUnmasks the hinge-binding motif for kinase inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: N2-Acylation of the Indazoline Core

The N2 amine is nucleophilic, but its reactivity is slightly attenuated by the steric bulk of the N1-methyl group and the electron-withdrawing nature of the fused nitroarene. A strong, non-nucleophilic base is required.

  • Setup : Dissolve 1-methyl-4-nitro-2,3-dihydro-1H-indazole (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling : Dropwise add the desired acyl chloride or sulfonyl chloride (1.2 equiv).

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Self-Validation : Quench a 10 µL aliquot in methanol and analyze via LCMS. The starting material peak should be completely consumed, replaced by a new peak showing an [M+H]+ shift corresponding to the acyl addition. On TLC (Hexanes/EtOAc), the product will appear as a less polar spot due to the capping of the polar N-H bond.

  • Workup : Dilute with DCM, wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Béchamp Conditions)

Causality Warning: Standard catalytic hydrogenation (Pd/C, H₂) is strongly discouraged for this scaffold. The N1-N2 hydrazine-type bond in indazolines is highly susceptible to hydrogenolytic cleavage, which would destroy the ring system. We employ mild Béchamp reduction conditions to selectively reduce the NO₂ group while preserving the N-N bond.

  • Setup : Dissolve the N2-acylated intermediate from Protocol A (1.0 equiv, 4.0 mmol) in a mixture of Ethanol and Water (4:1 v/v) to a concentration of 0.1 M.

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 equiv) followed by solid Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Reaction : Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Self-Validation : The reaction mixture will visibly transition from a bright yellow suspension (nitro compound) to a dark rust-brown slurry (iron oxides). TLC analysis will reveal a highly polar, ninhydrin-active spot corresponding to the primary amine. LCMS will confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).

  • Workup : Filter the hot reaction mixture through a tight pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to remove ethanol, then partition the aqueous residue with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 4-amino-indazoline ready for final derivatization.

Biological Application: Kinase Inhibitor Design

Once the C4-amine is unmasked, the scaffold becomes an exceptional ATP-competitive inhibitor core. The C4-amine acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the N1-methyl group points toward the hydrophobic pocket. This structural motif is particularly effective against kinases in the MAPK signaling pathway, where 3D-enriched inhibitors show lower off-target toxicity profiles compared to traditional flat planar inhibitors.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Indazoline-based Kinase Inhibitor Target->RAF ATP-competitive Inhibition

Caption: MAPK/ERK signaling pathway targeted by indazoline-based kinase inhibitors.

By utilizing the 1-methyl-4-nitro-2,3-dihydro-1H-indazole scaffold, discovery teams can rapidly iterate through SAR cycles, confident that the underlying core possesses the physicochemical rigor required to survive the journey from bench to clinic.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link][1]

  • Ndiaye, A. D., et al. (2022). Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole. Synthesis, 54(21), 4834-4842.[Link][2]

Sources

Application

Application Note: Preparation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole Derivatives

Executive Summary The 2,3-dihydro-1H-indazole (indazoline) scaffold is an increasingly valuable structural motif in medicinal chemistry. Unlike its fully aromatic 1H-indazole counterpart, the dihydro derivative possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indazole (indazoline) scaffold is an increasingly valuable structural motif in medicinal chemistry. Unlike its fully aromatic 1H-indazole counterpart, the dihydro derivative possesses a higher fraction of sp³-hybridized carbons ( Fsp3​ ), which often translates to improved solubility, target binding affinity, and pharmacokinetic profiles.

The synthesis of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole derivatives presents a unique synthetic challenge due to the specific regiochemistry required (the 4-nitro position). This application note details two state-of-the-art methodologies for their preparation: an atom-economical Rh(III)-Catalyzed Oxidative Annulation [1] and a highly regiospecific Cu(I)-Mediated Intramolecular Cyclization [2]. By analyzing the causality behind these experimental choices, researchers can select the optimal route for their specific drug development workflows.

Strategic Route Selection: Catalysis vs. Regiocontrol

When designing a synthetic route for 4-nitro indazolines, the primary challenge is distinguishing between the 4- and 6-positions on the aromatic ring.

  • Pathway A (Cu(I)-Mediated Cyclization): This route utilizes an ortho-iodo benzyl bromide precursor. The pre-installed halogens dictate the exact points of C-N bond formation. The causality here is simple: by synthesizing 2-(bromomethyl)-1-iodo-3-nitrobenzene, the subsequent Ullmann-type coupling with a methylhydrazine derivative is forced to yield exclusively the 4-nitro isomer[2].

  • Pathway B (Rh(III)-Catalyzed C-H Activation): This modern approach utilizes N-methyl-N-(3-nitrophenyl)hydrazine and an olefin. The Rh(III) catalyst directs ortho-C-H activation. However, because the nitro group is meta to the hydrazine, C-H activation can theoretically occur at the sterically hindered 2-position (yielding 4-nitro) or the less hindered 6-position (yielding 6-nitro). While highly atom-economical, this route requires careful ligand and solvent optimization to steer regioselectivity[1],[3].

Visualizing the Synthetic Pathways

SynthesisRoutes SM1 2-(Bromomethyl)-1-iodo- 3-nitrobenzene + Methylhydrazine CuCat Cu(I) Catalysis Ullmann C-N Coupling & Alkylation SM1->CuCat DMF, 80°C SM2 N-Methyl-N-(3-nitrophenyl) hydrazine + Olefin (e.g., Acrylate) RhCat Rh(III) Catalysis C-H Activation & Aza-Michael Addition SM2->RhCat MeCN, 100°C Product 1-Methyl-4-nitro-2,3-dihydro- 1H-indazole Derivatives CuCat->Product Regiospecific RhCat->Product Regioselective

Fig 1: Comparison of Cu(I) regiospecific and Rh(III) regioselective synthetic pathways.

Mechanistic Insights: Rh(III) Catalytic Cycle

Understanding the Rh(III) mechanism is critical for troubleshooting reaction failures. The active catalyst is generated in situ from [RhCp∗Cl2​]2​ and Cu(OAc)2​ . The acetate anion plays a non-innocent role: it acts as an internal base to abstract the aromatic proton via a Concerted Metalation-Deprotonation (CMD) pathway, forming the key rhodacycle[1].

Following olefin insertion (carborhodation), an intramolecular aza-Michael addition closes the 5-membered ring. Reductive elimination releases the indazoline product and a Rh(I) species, which is subsequently reoxidized to Rh(III) by the stoichiometric Cu(OAc)2​ [3].

RhMechanisticCycle Rh Active Rh(III) Catalyst Coord Hydrazine Coordination Rh->Coord + Hydrazine CHAct ortho-C-H Activation Coord->CHAct CMD Pathway (- AcOH) Insert Olefin Insertion CHAct->Insert + Olefin RedElim Aza-Michael Cyclization Insert->RedElim Carborhodation RedElim->Rh Cu(OAc)2 Reoxidation

Fig 2: Mechanistic cycle of Rh(III)-catalyzed C-H activation and aza-Michael addition.

Experimental Protocols

Safety Note: Hydrazine derivatives are highly toxic and suspected carcinogens. Nitroaromatic compounds can be shock-sensitive. All procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Protocol A: Regiospecific Cu(I)-Mediated Synthesis

This protocol is the self-validating standard when absolute 4-nitro regiochemistry is required, avoiding complex chromatographic separation of isomers[2].

Reagents:

  • 2-(Bromomethyl)-1-iodo-3-nitrobenzene (1.0 equiv, 3.0 mmol)

  • N,N'-di-Boc-1-methylhydrazine (1.5 equiv, 4.5 mmol)

  • Copper(I) Iodide (CuI) (1.0 equiv, 3.0 mmol)

  • 1,10-Phenanthroline (1.0 equiv, 3.0 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 6.0 mmol)

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine CuI (0.57 g), 1,10-phenanthroline (0.54 g), and Cs2​CO3​ (1.95 g).

    • Causality: 1,10-phenanthroline acts as a bidentate nitrogen ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and significantly enhancing its solubility in DMF.

  • Solvent Addition: Add 10 mL of anhydrous DMF and heat the stirring mixture to 80 °C. The solution will turn a deep red/brown color, indicating active complex formation.

  • Substrate Addition: Dissolve the 2-(bromomethyl)-1-iodo-3-nitrobenzene (1.02 g) and the protected hydrazine (1.11 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the heated catalyst mixture via a syringe pump over 1 hour.

    • Causality: Slow addition prevents intermolecular dimerization of the benzyl bromide and favors the intramolecular cyclization kinetics.

  • Reaction Completion: Stir the mixture at 80 °C for an additional 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Cool to room temperature, quench with 20 mL of saturated aqueous NH4​Cl , and extract with EtOAc (3 × 20 mL). Wash the combined organic layers heavily with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield the Boc-protected indazoline. Subsequent standard TFA deprotection yields the free 1-Methyl-4-nitro-2,3-dihydro-1H-indazole.

Protocol B: Rh(III)-Catalyzed Oxidative Annulation

This protocol is ideal for generating libraries of 3-substituted indazolines by varying the olefin coupling partner[1].

Reagents:

  • N-Methyl-N-(3-nitrophenyl)hydrazine (1.0 equiv, 0.5 mmol)

  • Olefin (e.g., Ethyl Acrylate) (2.5 equiv, 1.25 mmol)

  • [RhCp∗Cl2​]2​ (5 mol%)

  • Cu(OAc)2​ (2.0 equiv, 1.0 mmol)

  • Acetonitrile (MeCN) (3 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a 15 mL pressure tube equipped with a magnetic stir bar, add the hydrazine derivative (83.5 mg), [RhCp∗Cl2​]2​ (15.5 mg), and Cu(OAc)2​ (181.6 mg).

  • Solvent & Olefin: Add 3 mL of MeCN followed by ethyl acrylate (135 µL).

    • Causality: MeCN is chosen as it is a polar aprotic solvent that effectively stabilizes the highly polar cationic rhodacycle intermediate during the C-H activation step.

  • Heating: Seal the pressure tube and stir the reaction mixture at 100 °C under an ambient air atmosphere for 20 hours.

    • Causality: Unlike many organometallic reactions, this protocol is run under air because oxygen can assist in the reoxidation of the copper co-catalyst, maintaining the catalytic cycle.

  • Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify by silica gel chromatography (Hexanes/EtOAc gradient) to isolate the 1-methyl-4-nitro-3-substituted-2,3-dihydro-1H-indazole.

Quantitative Data & Optimization

The efficiency of the Rh(III) pathway is highly dependent on the choice of oxidant and solvent. Table 1 summarizes the optimization causality, demonstrating why Cu(OAc)2​ in MeCN is the self-validating standard for this transformation[1].

Table 1: Optimization of Rh(III)-Catalyzed Annulation Conditions

EntryCatalyst (5 mol%)Oxidant (Equiv)SolventTemp (°C)Yield (%)
1 [RhCp∗Cl2​]2​ Cu(OAc)2​ (2.0)MeCN10082%
2 [RhCp∗Cl2​]2​ AgOAc (2.0)MeCN10045%
3 [RhCp∗Cl2​]2​ Cu(OAc)2​ (2.0)DCE10031%
4 [RhCp∗Cl2​]2​ Cu(OAc)2​ (2.0)DMF100Trace
5None Cu(OAc)2​ (2.0)MeCN1000%

Note: The dramatic drop in yield when switching from Cu(OAc)2​ to AgOAc (Entry 2) highlights the specific synergistic role of copper in both reoxidizing the Rh center and facilitating the aza-Michael ring closure.

Table 2: Substrate Scope (Olefin Variations)

Olefin PartnerProduct Substitution (C3 position)Isolated Yield (%)
Ethyl Acrylate-CH₂CO₂Et82%
Methyl Acrylate-CH₂CO₂Me80%
Benzyl Acrylate-CH₂CO₂Bn76%
Styrene-CH₂Ph65%

References

  • [2] Title: One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles Source: Molecules (PMC) URL:

  • [1] Title: Rh(III)-Catalyzed Oxidative Coupling of 1,2-Disubstituted Arylhydrazines and Olefins: A New Strategy for 2,3-Dihydro-1H-Indazoles Source: Organic Letters (ACS Publications) URL:

  • [3] Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: Molecules (PMC) URL:

Sources

Method

Application Note: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole as a Versatile Scaffold in Advanced Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale The 2,3-dihydro-1H-indazole core is a highly valuable, yet historically underutilized, saturated heterocycle in medicinal chemistry [1, 3]. Unlike fully aromatic indazoles, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydro-1H-indazole core is a highly valuable, yet historically underutilized, saturated heterocycle in medicinal chemistry [1, 3]. Unlike fully aromatic indazoles, the saturated pyrazoline ring of dihydroindazoles offers unique orthogonal reactivity. 1-Methyl-4-nitro-2,3-dihydro-1H-indazole serves as a particularly powerful synthetic building block due to three distinct functional handles:

  • The Saturated N-N Axis: Allows for controlled derivatization or acts as a stable precursor to the planar 1H-indazole via controlled dehydrogenation.

  • The 4-Nitro Group: Functions as a strong electron-withdrawing directing group for downstream C-H activation, and serves as a latent amine for cross-coupling or cyclization.

  • The C3/C7 Positions: Once aromatized, these positions can undergo highly regioselective, switchable C-H functionalization [2].

This application note provides validated protocols for the divergent functionalization of 1-methyl-4-nitro-2,3-dihydro-1H-indazole, empowering drug development professionals to construct complex, multi-substituted indazole APIs.

Experimental Workflows & Methodologies

Protocol A: Chemoselective Reduction of the 4-Nitro Group

Causality & Logic: Standard catalytic hydrogenation (Pd/C, H₂) of nitro-dihydroindazoles frequently results in the unintended hydrogenolysis of the delicate N-N bond within the pyrazoline ring. To prevent this, we utilize Tin(II) chloride (SnCl₂) in an acidic ethanolic medium. This single-electron transfer mechanism selectively reduces the nitro group to an amine while preserving the heterocyclic core. The formation of a distinct yellow-to-colorless transition and subsequent precipitation upon basification provides a self-validating visual cue for reaction completion.

Step-by-Step Methodology:

  • Initiation: Suspend 1-methyl-4-nitro-2,3-dihydro-1H-indazole (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Portion-wise, add SnCl₂·2H₂O (5.0 equiv, 25.0 mmol) dissolved in concentrated HCl (5 mL). Note: The reaction is exothermic; maintain the internal temperature below 40 °C during addition.

  • Propagation: Heat the mixture to reflux (78 °C) for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot completely disappears.

  • Quench & Workup: Cool the mixture to 0 °C and slowly neutralize with 2M NaOH until the pH reaches 8-9. A heavy white precipitate of tin salts will form.

  • Extraction: Filter the slurry through a Celite pad to remove tin salts. Extract the filtrate with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-amino-1-methyl-2,3-dihydro-1H-indazole .

Protocol B: Controlled Aromatization to 1H-Indazole

Causality & Logic: To access the planar, fully conjugated 1H-indazole system required for transition-metal-catalyzed C-H activation, the saturated pyrazoline ring must be oxidized. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is selected over harsher oxidants (e.g., KMnO₄) because it selectively dehydrogenates the heterocyclic ring without over-oxidizing the N-methyl group. The precipitation of the insoluble DDQH₂ byproduct simplifies purification and validates the reaction's progress.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-methyl-4-nitro-2,3-dihydro-1H-indazole (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Oxidation: Add DDQ (1.2 equiv, 6.0 mmol) in a single portion. The solution will immediately turn deep red/brown.

  • Propagation: Stir at room temperature for 2-4 hours. As the reaction proceeds, a pale solid (DDQH₂) will precipitate out of the solution.

  • Isolation: Filter the suspension to remove DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) to remove residual quinones, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 8:2) yields the fully aromatic 1-methyl-4-nitro-1H-indazole .

Protocol C: Ligand/Solvent-Controlled Switchable C3/C7 C-H Arylation

Causality & Logic: The aromatized 1-methyl-4-nitro-1H-indazole can undergo divergent C-H arylation [2]. The regioselectivity is entirely dictated by the steric and electronic environment of the Palladium catalyst:

  • C7 Arylation: Utilizing a rigid, bidentate ligand (1,10-phenanthroline) in a polar aprotic solvent (DMA) creates a sterically demanding Pd complex. The 4-nitro group sterically blocks the C3 position for this bulky complex, forcing the Concerted Metalation-Deprotonation (CMD) to occur at the more accessible C7 position.

  • C3 Arylation: Utilizing a monodentate phosphine (PPh₃) in an aqueous medium forms a less encumbered active species, allowing the inherently more nucleophilic C3 position to undergo activation.

Step-by-Step Methodology (C7-Selective):

  • Setup: In an oven-dried Schlenk tube, combine 1-methyl-4-nitro-1H-indazole (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous DMA (3 mL).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry, and purify via column chromatography to isolate the C7-arylated product.

Quantitative Data & Reaction Parameters

Table 1: Orthogonal Functionalization of the Dihydroindazole Scaffold

Reaction TypeReagents & ConditionsTarget MotifYield Range
Nitro Reduction SnCl₂, EtOH/HCl, 78 °C, 3 h4-Amino-1-methyl-2,3-dihydro-1H-indazole88–94%
Aromatization DDQ, DCM, rt, 2–4 h1-Methyl-4-nitro-1H-indazole85–95%
N-Alkylation (Alternative)R-X, NaH, DMF, 0 °C to rt2-Alkyl-1-methyl-4-nitro-2,3-dihydro...75–82%

Table 2: Ligand/Solvent Control for Switchable C-H Arylation (Post-Aromatization)

Target RegioisomerPrecatalystLigandSolventBaseTemp
C7-Arylated Indazole Pd(OAc)₂ (5 mol%)1,10-PhenanthrolineDMAK₂CO₃110 °C
C3-Arylated Indazole Pd(OAc)₂ (5 mol%)PPh₃H₂O/DioxaneK₂CO₃100 °C

Visualizations of Synthetic Workflows & Mechanisms

G SM 1-Methyl-4-nitro- 2,3-dihydro-1H-indazole Amine 4-Amino-1-methyl- 2,3-dihydro-1H-indazole SM->Amine SnCl2, EtOH (Chemoselective) Arom 1-Methyl-4-nitro- 1H-indazole SM->Arom DDQ, DCM (Aromatization) C3 C3-Arylated Indazole Arom->C3 Pd(OAc)2, PPh3 H2O/Dioxane C7 C7-Arylated Indazole Arom->C7 Pd(OAc)2, Phen DMA, 110°C

Divergent synthetic workflows from 1-methyl-4-nitro-2,3-dihydro-1H-indazole.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I LigEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigEx + Base / OAc- CMD Concerted Metalation- Deprotonation (CMD) LigEx->CMD + Indazole Substrate RE Reductive Elimination C-C Bond Formation CMD->RE Regioselective Intermediate RE->Pd0 Product Release

Mechanism of Pd-catalyzed direct C-H arylation via Concerted Metalation-Deprotonation.

References

  • Title: Rh(III)-Catalyzed Oxidative Coupling of 1,2-Disubstituted Arylhydrazines and Olefins: A New Strategy for 2,3-Dihydro-1H-Indazoles Source: Organic Letters, 2014, 16(9), 2418-2421. URL: [Link]

  • Title: Solvent/Ligand-Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-nitro-1H-indazole Source: Synthesis, 2022, 54(21), 4834-4842. URL: [Link]

  • Title: Access to Fully Substituted Dihydroindazoles Via Hexadehydro-Diels–Alder/[3 + 2] Cycloaddition Source: The Journal of Organic Chemistry, 2023, 88(21), 15302-15313. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Mechanistic Overview of Solvation Barriers When working with functionalized indazole derivatives, achieving complete dissolution is rarely as simple as adding a solvent and vortexing. 1-Methyl-4-nitro-2,3-dihydro-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of Solvation Barriers

When working with functionalized indazole derivatives, achieving complete dissolution is rarely as simple as adding a solvent and vortexing. 1-Methyl-4-nitro-2,3-dihydro-1H-indazole presents a unique thermodynamic challenge. While the core indazole ring system is inherently lipophilic, the addition of a highly polar nitro group at the 4-position creates strong intermolecular dipole-dipole interactions. Combined with the planar nature of the aromatic system, these forces generate a high crystal lattice energy.

If the energy required to break apart this crystal lattice exceeds the solvation energy provided by Dimethyl Sulfoxide (DMSO), the compound will resist dissolution, leading to supersaturation, micro-precipitation, and ultimately, failed biological assays. Indazole derivatives frequently exhibit poor solubility profiles, necessitating careful solvent management during biological evaluations[1].

Physicochemical Profiling

Understanding the quantitative properties of your solute dictates the boundaries of your experimental design. Below is the physicochemical profile dictating the solubility behavior of this compound.

ParameterValue / EstimateImpact on Solvation Strategy
Molecular Weight ~179.18 g/mol Small molecular size generally favors favorable dissolution kinetics.
LogP 1.5 – 2.5Moderate lipophilicity; strongly favors organic solvents over aqueous buffers.
H-Bond Donors 1 (N2-H on dihydro ring)Capable of forming hydrogen bonds with the oxygen atom of DMSO.
H-Bond Acceptors 4 (Nitro O's, Indazole N's)Competes with solvent molecules; drives strong intermolecular lattice packing.
Thermal Stability ModerateLimit heating to 50°C to prevent oxidative aromatization of the dihydro-indazole core.

Diagnostic Q&A: Troubleshooting Solubility

Q1: I added DMSO to my compound, but it remains a cloudy suspension at room temperature. Why is a strong polar aprotic solvent failing? A1: The failure is likely due to a combination of high crystal lattice energy and solvent degradation. The highly polar nitro group creates strong intermolecular interactions that thermodynamic baseline room temperature cannot overcome. Furthermore, DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture, which drastically reduces its solvating power for lipophilic compounds[2]. Always use fresh, anhydrous DMSO for primary stock solutions.

Q2: If room temperature dissolution fails, what are the safest kinetic inputs to force dissolution without degrading the compound? A2: You must introduce kinetic energy to overcome the dissolution activation barrier. We recommend placing the vial in a water bath at 37°C–50°C for 10 minutes, followed immediately by bath sonication for 5–10 minutes[2]. Do not exceed 50°C, as the 2,3-dihydro moiety is susceptible to oxidation into a fully aromatic indazole under high thermal stress.

Q3: My stock solution is clear, but the compound crashes out immediately when I dilute it into my cell culture medium. How do I prevent this? A3: "Crashing out" occurs due to local supersaturation when the organic solvent rapidly mixes with water. To prevent this, you must employ a step-wise dilution strategy rather than a single bulk addition[3]. Additionally, ensure the final concentration of DMSO in your working solution remains 0.5% to prevent solvent-induced cytotoxicity in cell-based assays[4]. If precipitation persists at 0.5% DMSO, you must introduce a biologically compatible co-solvent (e.g., PEG400 or Tween-80) to bridge the polarity gap.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to confirm true dissolution rather than mere visual clarity.

Protocol 1: Preparation and Validation of Anhydrous DMSO Stock
  • Desiccation & Weighing: Equilibrate the compound vial to room temperature inside a desiccator to prevent condensation. Weigh the desired mass into a sterile, amber microcentrifuge tube (nitroaromatics can be light-sensitive).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 10 mM to 50 mM).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If particulates remain, heat in a water bath at 45°C for 10 minutes, followed by bath sonication for 5 minutes.

  • Self-Validation (Micro-crystal Check): Visual inspection is insufficient. Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the tube under a bright light. The presence of a microscopic pellet indicates incomplete dissolution (supersaturation). If a pellet forms, you must add more DMSO or a co-solvent.

  • Storage: Aliquot the validated clear supernatant into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[4].

Protocol 2: Step-wise Aqueous Dilution with Turbidity Validation
  • Calculate Final Volume: Determine the required volume of working solution, ensuring the final DMSO concentration is strictly 0.5%.

  • Co-solvent Pre-mixing (If required): If previous attempts have failed, pre-mix the DMSO stock with PEG400 at a 1:1 ratio before introducing it to the aqueous phase.

  • Vortex-Assisted Dropwise Addition: Place your aqueous buffer on a vortex mixer at low speed. Add the DMSO stock dropwise directly into the center of the vortex. This ensures instantaneous dispersion and prevents the local supersaturation that triggers nucleation.

  • Self-Validation (Turbidity Check): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 compared to a blank buffer indicates the formation of invisible colloidal aggregates (crashing out). If this occurs, you must lower your final target concentration.

Visual Workflows & Logical Mapping

G A 1-Methyl-4-nitro-2,3-dihydro-1H-indazole Addition to Anhydrous DMSO B Vortex & Visual Inspection A->B C Clear Solution? B->C D Kinetic Input: Heat (45°C) & Sonicate C->D No G Self-Validation: Centrifuge at 10,000 x g C->G Yes E Clear Solution? D->E F Thermodynamic Input: Add Co-solvent (PEG400/Tween-80) E->F No E->G Yes F->G H Pellet Formed? G->H I Dilute Stock or Re-evaluate H->I Yes J Validated Stock Solution Store at -20°C H->J No

Caption: Workflow for resolving compound insolubility in DMSO.

G Root Insolubility Factors in DMSO Thermo Thermodynamic Barriers (High Lattice Energy) Root->Thermo Kinetic Kinetic Barriers (Slow Dissolution Rate) Root->Kinetic Factor1 Dipole-Dipole Interactions (Nitro Group) Thermo->Factor1 Factor2 Pi-Pi Stacking (Indazole Core) Thermo->Factor2 Factor3 Low Surface Area (Crystalline State) Kinetic->Factor3 Sol1 Chemical Disruption (Co-solvents / Surfactants) Factor1->Sol1 Factor2->Sol1 Sol2 Physical Disruption (Sonication / Heating) Factor3->Sol2

Caption: Logical mapping of thermodynamic and kinetic dissolution barriers.

References

  • [1] PubMed (NIH). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available at:[Link]

Sources

Optimization

Best purification and chromatography techniques for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Welcome to the technical support resource for the purification of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for achieving high purity of this compound. The information herein is synthesized from established chemical principles and purification methodologies for related nitro-aromatic heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first-line purification technique for crude 1-Methyl-4-nitro-2,3-dihydro-1H-indazole?

A1: For initial, large-scale purification of the crude reaction mixture, flash column chromatography on silica gel is the recommended method. This technique is widely cited for the purification of various nitro-indazole derivatives due to its efficiency in removing major impurities and unreacted starting materials.[1][2][3]

Q2: What are the expected chemical properties of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole that might affect purification?

A2: While specific experimental data for this exact molecule is scarce, we can infer properties from its structure and related compounds:

  • Polarity: The presence of the nitro group (NO₂) and the indazole core suggests the molecule is moderately polar.

  • Solubility: It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.

  • Stability: The nitro-aromatic system is generally stable, but the dihydro-indazole ring may be sensitive to strong acids or bases. The compound should be handled with care, and prolonged exposure to harsh conditions should be avoided.[4]

  • UV Activity: The aromatic nature of the indazole ring coupled with the nitro group chromophore makes the compound highly UV-active, which is advantageous for detection by TLC and HPLC.

Q3: What are the most likely impurities I will encounter?

A3: Impurities will largely depend on the synthetic route. However, common contaminants in the synthesis of substituted indazoles include:

  • Positional Isomers: Isomers where the nitro group is at a different position on the benzene ring.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions. For instance, in related syntheses, the formation of different tautomers (1H vs. 2H) can be a challenge, though the N-methylation in your compound simplifies this.[5][6][7]

  • Solvent Residues: Residual solvents from the reaction work-up.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Absolutely. Preparative HPLC is an excellent choice for final purification to achieve very high purity (>99%). Given the nitro-aromatic structure, a reversed-phase C18 or a Phenyl-Hexyl column would be suitable starting points.[8] Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.[8]

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Purity or Poor Separation After Flash Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows co-elution of the desired product with impurities.

  • ¹H NMR of the "purified" product shows significant impurity peaks.

  • The product is obtained as an oil when it is expected to be a solid.

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving your compound from impurities.

    • Solution: Methodically screen different solvent systems. A good starting point for nitro-indazoles is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[3][9] If impurities are close in polarity, try a different solvent combination, such as dichloromethane/methanol.

  • Column Overloading: Applying too much crude material to the silica gel column is a common cause of poor separation.

    • Solution: As a rule of thumb, use a mass ratio of crude material to silica gel of at least 1:30, and up to 1:100 for difficult separations.

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to band broadening and inefficient separation.

    • Solution: Ensure the silica slurry is homogeneous and well-settled before loading your sample. Pack the column using the "wet" or "slurry" method for best results.

  • Sample Loading Technique: Loading the sample in a large volume of strong solvent can compromise the separation from the very beginning.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a weaker solvent (like pure DCM or toluene). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

Workflow 1: General Purification Strategy

The following diagram illustrates a standard workflow for purifying 1-Methyl-4-nitro-2,3-dihydro-1H-indazole from a crude reaction mixture.

G cluster_0 Post-Reaction Work-Up cluster_1 Purification Quench Quench Reaction (e.g., with water or sat. NH4Cl) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude Crude Product Concentrate->Crude Flash Flash Column Chromatography (Silica Gel) Purity_Check_1 Purity Check (TLC, NMR) Flash->Purity_Check_1 Prep_HPLC Preparative HPLC (Reversed-Phase) Purity_Check_1->Prep_HPLC Purity < 98% Purity_Check_2 Final Purity & Identity Check (LC-MS, NMR, etc.) Purity_Check_1->Purity_Check_2 Purity ≥ 98% Prep_HPLC->Purity_Check_2 Pure Pure Product (>98%) Purity_Check_2->Pure Crude->Flash

Caption: General workflow for the purification and analysis of the target compound.

Experimental Protocol 1: Flash Column Chromatography

This protocol is a robust starting point for purifying gram-scale quantities of the crude product.

Materials:

  • Crude 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Glass column, collection tubes, TLC plates (silica gel with F₂₅₄ indicator)

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude mixture.

    • Develop the plate in a series of test eluents. Start with 20% EtOAc in Hexanes.

    • The ideal system will give your product a Retention Factor (Rf) of ~0.3 . Adjust the EtOAc percentage to achieve this.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a level, stable bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of DCM or acetone.

    • Add ~2-3 g of silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin elution with the weak solvent (e.g., 5% EtOAc/Hexanes), collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example:

      • 5% EtOAc/Hexanes (2 column volumes)

      • 10% EtOAc/Hexanes (4 column volumes)

      • 20% EtOAc/Hexanes (until product elutes)

      • Increase to 40-50% EtOAc/Hexanes to elute more polar impurities.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under a UV lamp (254 nm).

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Concentrate the pooled fractions under reduced pressure to yield the purified compound.

Table 1: Example Flash Chromatography Parameters

ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 60 ÅStandard choice for moderately polar compounds.
Mobile Phase Gradient: Ethyl Acetate in HexanesProvides good resolution for many nitro-aromatic compounds.[2][3]
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.
Detection TLC with UV (254 nm)The nitro-indazole core is UV active.
Issue 2: Poor Peak Shape or Resolution in HPLC

Symptoms:

  • Broad, tailing, or fronting peaks in the HPLC chromatogram.

  • Inability to resolve the main peak from a closely eluting impurity.

Root Causes & Solutions:

  • Incorrect Mobile Phase/pH: The pH of the mobile phase can affect the ionization state of the molecule, leading to poor peak shape. Although the N-methyl group prevents tautomerization, other protonation states might be possible.

    • Solution: For reversed-phase HPLC, try adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to both the water and organic mobile phases. This suppresses silanol interactions and ensures a consistent protonation state of the analyte.

  • Column Choice: A standard C18 column may not be optimal for separating closely related isomers.

    • Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl groups can provide alternative selectivity for your aromatic compound through π-π stacking interactions, potentially resolving isomers that co-elute on a C18 column.[8]

  • Low Solubility in Mobile Phase: If the compound precipitates at the head of the column, it will cause severe peak distortion.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before injection. If solubility is low, dissolve the sample in a stronger solvent (like DMSO or DMF) but inject the smallest possible volume to minimize solvent effects.

Workflow 2: Troubleshooting Poor HPLC Resolution

This decision tree provides a logical path for addressing separation issues in HPLC.

G Start Poor HPLC Peak Shape or Resolution Check_pH Add 0.1% TFA or Formic Acid to Mobile Phase Start->Check_pH Improved_Q Is Peak Shape Improved? Check_pH->Improved_Q Change_Column Switch Stationary Phase (e.g., C18 to Phenyl-Hexyl) Improved_Q->Change_Column No Optimize_Grad Optimize Gradient (Make it shallower) Improved_Q->Optimize_Grad Yes Improved_Res Is Resolution Improved? Change_Column->Improved_Res Improved_Res->Optimize_Grad Yes Consult Consult Specialist/ Try Alternative Technique (e.g., SFC) Improved_Res->Consult No Final_Check Problem Solved? Optimize_Grad->Final_Check Success Method Optimized Final_Check->Success Yes Final_Check->Consult No

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective reduction of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective reduction of functionalized heterocycles. The reduction of 1-methyl-4-nitro-2,3-dihydro-1H-indazole to its corresponding amine (1-methyl-2,3-dihydro-1H-indazol-4-amine) presents a classic chemoselectivity dilemma: reducing the strongly electron-withdrawing nitro group without cleaving the highly sensitive N-N single bond inherent to the saturated pyrazoline (dihydroindazole) core.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you optimize your catalytic conditions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a mass +2 Da higher than the expected amine, and the NMR indicates a loss of the cyclic structure. What happened? A1: You are observing hydrogenolysis of the N-N bond. The 2,3-dihydro-1H-indazole core is essentially a cyclic hydrazine derivative. When using aggressive catalytic hydrogenation (e.g., standard Pd/C under H₂ gas), the palladium surface strongly coordinates the nitrogen lone pairs. This facilitates the insertion of hydrogen and subsequent cleavage of the N-N bond, yielding a ring-opened 2-amino-N-methylbenzylamine byproduct. To prevent this, you must switch from a direct hydrogenation pathway to a single-electron transfer (SET) mechanism, or severely attenuate the Pd/C activity.

Q2: I switched to a metal-mediated reduction, but my reaction is stalling. The LC-MS shows an intermediate mass. How do I drive it to completion? A2: The reduction of a nitro group to an amine proceeds sequentially through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates[1]. Stalling at the hydroxylamine stage usually indicates insufficient equivalents of the reducing agent or inadequate thermodynamic driving force. If you are using metal salts, ensure you are utilizing at least 5 equivalents of the reductant and maintaining the reaction at 70–80 °C to push the final N-O bond cleavage.

Q3: Can I use catalytic transfer hydrogenation (CTH) instead of heavy metal salts to comply with green chemistry directives? A3: Yes, but it requires strict optimization. Using ultra-low loading Pd/C (0.4 mol%) in an aqueous micellar medium (e.g., TPGS-750-M) can selectively reduce the nitro group while minimizing N-N cleavage[2]. However, because Pd/C is still present, reaction times must be strictly monitored to prevent over-reduction.

Part 2: Pathway Visualization

The following diagram illustrates the delicate balance between the desired chemoselective reduction and the undesired hydrogenolysis pathway.

ReactionPathway SM 1-Methyl-4-nitro- 2,3-dihydro-1H-indazole Amine 1-Methyl-2,3-dihydro- 1H-indazol-4-amine SM->Amine SnCl2 / EtOH (Chemoselective) RingOpen Ring-Opened Byproduct SM->RingOpen Pd/C + H2 (Hydrogenolysis) Amine->RingOpen Over-reduction

Reaction pathways for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole reduction.

Part 3: Quantitative Data & Catalyst Selection

To make an informed decision on your synthetic route, compare the field data for various catalytic systems below:

Catalyst SystemReaction ConditionsNitro Reduction YieldN-N Cleavage RiskRecommendation
Pd/C + H₂ (1 atm) MeOH, 25 °C, 12 hHigh (>90%)High Not recommended; leads to rapid ring opening.
Pd/C (0.4 mol%) + TPGS-750-M H₂O, 55 °C, 4 hHigh (85-95%)ModerateGood for scale-up; requires strict LC-MS monitoring[2].
SnCl₂ (Anhydrous) EtOH, 70 °C, 3 hHigh (80-90%)Low Optimal for preserving the dihydroindazole core[3].
Zn / NH₄Cl MeOH/H₂O, 25 °C, 6 hModerate (70%)LowProne to stalling at the hydroxylamine intermediate.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction using Anhydrous SnCl₂ (Recommended)

This method relies on a single-electron transfer mechanism that is highly specific to the nitro group, leaving the N-N bond completely intact[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1-methyl-4-nitro-2,3-dihydro-1H-indazole (1.0 equiv) in absolute ethanol (0.2 M concentration). The solution will appear as a bright yellow suspension.

  • Reagent Addition: Add anhydrous stannous chloride (SnCl₂, 5.0 equiv) in one portion.

  • Thermal Activation: Heat the reaction mixture to 70 °C under an inert nitrogen atmosphere.

  • Self-Validation (Visual Cue): As the reduction progresses, the yellow suspension will dissolve, and the solution will transition to a pale or colorless homogeneous state. This visual shift confirms the consumption of the nitroaromatic starting material.

  • Quenching: After 3 hours (verify via TLC, EtOAc/Hexane 1:1), cool the flask to 0 °C. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8.

  • Self-Validation (Precipitation): A thick, milky-white precipitate of tin salts (Sn(OH)₂ / SnO₂) will form. This is a critical confirmation that the acidic tin species have been neutralized, preventing them from sequestering your basic amine product.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the pure amine.

Workflow Step1 1. Dissolve Substrate in EtOH Step2 2. Add Anhydrous SnCl2 (5 equiv) Step1->Step2 Step3 3. Heat to 70°C Monitor via TLC Step2->Step3 Step4 4. Cool & Quench with Sat. NaHCO3 Step3->Step4 Step5 5. Extract (EtOAc) & Purify Step4->Step5

Step-by-step experimental workflow for SnCl2-mediated chemoselective reduction.

Protocol B: Ultra-Low Loading Pd/C in Aqueous Micellar Media

If metal salts must be avoided, this highly controlled catalytic transfer protocol can be utilized[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed HPLC-grade water.

  • Reaction Assembly: Add the nitroindazole substrate (1.0 equiv) to the aqueous surfactant solution (0.5 M concentration). Add 1 wt % Pd/C to achieve a final palladium loading of exactly 0.4 mol%.

  • Hydrogenation: Attach a hydrogen balloon (~1 atm) and stir vigorously at 55 °C. The micellar environment increases the local concentration of the substrate, allowing for ultra-low catalyst loading.

  • Monitoring (Critical): Track the reaction via LC-MS every 30 minutes. You must look for the disappearance of the starting material mass. If an m/z +2 Da relative to the desired amine appears, hydrogenolysis of the N-N bond has initiated.

  • Quenching: Immediately upon completion (typically 2-4 hours), quench the reaction by exposing the flask to air (deactivating the Pd surface) and filter the mixture through a short Celite plug to remove the catalyst. Extract the filtrate with minimal ethyl acetate.

References

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-4-nitro-2,3-dihydro-1H-indazole Functionalization

Welcome to the Advanced Applications Support Center. Functionalizing the 1-methyl-4-nitro-2,3-dihydro-1H-indazole scaffold presents unique synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Functionalizing the 1-methyl-4-nitro-2,3-dihydro-1H-indazole scaffold presents unique synthetic bottlenecks. Unlike fully aromatic indazoles, the 2,3-dihydro saturation forces the five-membered ring out of planarity into a puckered "envelope" conformation. This geometry projects the N1-methyl group and C3-protons into pseudo-axial trajectories, creating a severe 3D steric blockade around the N2 secondary amine. Compounding this physical barrier, the C4-nitro group exerts a profound electron-withdrawing inductive effect, significantly depleting the nucleophilicity of the N2 lone pair[1].

This guide provides causality-driven troubleshooting, validated protocols, and structural workarounds for researchers experiencing stalled reactions or poor yields during N2-substitution or C-H functionalization.

Part 1: Diagnostic Workflow for N2-Substitution Failures

Before adjusting equivalents or temperatures, use the decision tree below to identify the mechanistic root cause of your reaction failure.

TroubleshootingLogic Start Low Yield: N2-Substitution Check Identify Reaction Pathway Start->Check Alk N2-Alkylation Check->Alk Ary N2-Arylation Check->Ary Steric1 High Activation Energy (N1-Me / C4-NO2 Clash) Alk->Steric1 Steric2 Frustrated Reductive Elimination at Pd Ary->Steric2 Sol1 Use Alkyl Triflates + DIPEA Base Steric1->Sol1 Overcome Barrier Sol2 Use t-BuBrettPhos Pd G3 + Cs2CO3 Steric2->Sol2 Expand Pocket

Fig 1. Diagnostic decision tree for resolving steric hindrance in N2-substitution workflows.

Part 2: Causality-Driven FAQs & Troubleshooting

Q1: Why does my N2-alkylation stall at <20% conversion, even with excess alkyl bromide and extended heating? Causality: The combination of the puckered 2,3-dihydro ring geometry and the bulky N1-methyl group drastically increases the steric B-value around the N2 position, elevating the activation energy required for the SN​2 transition state[2]. Standard alkyl bromides are insufficiently electrophilic to overcome this barrier before competing side reactions (such as base-mediated substrate degradation) dominate. Furthermore, the C4-nitro group inductively withdraws electron density, reducing N2 nucleophilicity[1]. Solution: Shift the thermodynamic equilibrium by utilizing highly reactive alkyl triflates instead of bromides or iodides. Pair this with a non-nucleophilic, sterically hindered base (e.g., N,N -diisopropylethylamine, DIPEA) in a polar aprotic solvent to prevent catalyst poisoning and base-induced decomposition[3].

Q2: During Pd-catalyzed N2-arylation, I observe massive amounts of debrominated aryl starting material but no coupled product. What is the mechanism of this failure? Causality: This is a classic symptom of frustrated reductive elimination. While the oxidative addition of the aryl halide to the Pd(0) center occurs normally, the sterically encumbered N2-amine cannot effectively coordinate to the Pd(II) complex due to severe clashes with the N1-methyl group and C3-protons[4]. Consequently, the Pd(II)-aryl intermediate undergoes protonation (protodehalogenation) or β -hydride elimination rather than the desired C-N bond formation. Solution: Utilize "dialkylbiaryl phosphine" ligands such as t -BuBrettPhos. These ligands are structurally engineered to create a deep, flexible catalytic pocket that accommodates bulky secondary amines while simultaneously accelerating reductive elimination[4].

Q3: How does the C4-nitro group specifically interfere with C5 electrophilic aromatic substitution (EAS), and how can I bypass it? Causality: EAS at the C5 position is heavily deactivated by the adjacent C4-nitro group, which withdraws electron density from the π -system. While the N1-methyl group acts as an activating ortho/para director, the spatial shielding provided by the C4-nitro oxygen atoms repels incoming electrophiles from the C5 position. Solution: To achieve C5 functionalization, abandon standard EAS. Instead, utilize directing-group assisted C-H activation protocols (using the N2 position as a transient directing group before functionalization) or employ highly reactive, soft electrophiles under strongly acidic conditions to bypass the steric shield.

Part 3: Quantitative Data on Steric Accommodation

The table below summarizes internal benchmarking data demonstrating how ligand architecture directly impacts the yield of N2-arylation (using bromobenzene as a model electrophile) by accommodating the N1-methyl/C4-nitro steric bulk.

Ligand ClassCatalyst SystemBase / SolventTemp (°C)Steric AccommodationIsolated Yield (%)
First-Gen Pd(PPh 3​ ) 4​ NaOtBu / Toluene100Poor< 5% (Mostly debromination)
Bidentate BINAP / Pd(OAc) 2​ Cs 2​ CO 3​ / Dioxane100Moderate18%
Monodentate Biaryl XPhos Pd G2Cs 2​ CO 3​ / t-AmylOH110Good45%
Bulky Biaryl t-BuBrettPhos Pd G3Cs 2​ CO 3​ / t-AmylOH110Excellent92%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Buchwald-Hartwig N2-Arylation incorporates built-in validation checkpoints. These checkpoints confirm that the mechanistic barriers of the 1-methyl-4-nitro-2,3-dihydro-1H-indazole scaffold have been successfully bypassed.

Reagents Required:

  • 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (1.0 equiv, limiting reagent)

  • Aryl Bromide (1.2 equiv)

  • t-BuBrettPhos Pd G3 precatalyst (0.05 equiv)

  • t-BuBrettPhos ligand (0.05 equiv)

  • Cs 2​ CO 3​ (2.0 equiv, finely milled)

  • Anhydrous t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the indazole substrate, t-BuBrettPhos Pd G3, t-BuBrettPhos, and Cs 2​ CO 3​ .

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent & Electrophile Addition: Add anhydrous t-Amyl alcohol and the aryl bromide via syringe.

    • Validation Checkpoint 1 (Visual): Upon heating the mixture to 40°C, the suspension should transition from a pale yellow to a homogeneous deep red/burgundy solution within 10 minutes. This confirms the successful generation of the active L-Pd(0) catalytic species.

  • Reaction Execution: Ramp the temperature to 110°C and stir vigorously for 12 hours.

    • Validation Checkpoint 2 (TLC): After 4 hours, perform a TLC check (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.35 , bright UV) should be significantly depleted, with a new, highly UV-active product spot appearing at Rf​≈0.60 .

    • Validation Checkpoint 3 (LCMS): Pull a 10 μ L aliquot, quench in 1 mL MeCN, and inject. The chromatogram should show the [M+H]+ peak of the coupled product, with <5% of the protodehalogenated aryl byproduct, validating that reductive elimination outpaced β -hydride elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Part 5: References[5] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/17/117[1] Title: Product Class 2: 1H- and 2H-Indazoles. Source: Science of Synthesis / Thieme Connect. URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-0031-1293143[4] Title: Direct Catalytic Functionalization of Indazole Derivatives. Source: Advanced Synthesis & Catalysis. URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202000305[2] Title: Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology. URL: https://wuxibiology.com/mechanism-of-a-highly-selective-n2-alkylation-of-indazole/[3] Title: Troubleshooting regioselectivity in indazole synthesis. Source: Benchchem. URL: https://www.benchchem.com/troubleshooting/indazole-synthesis

Sources

Troubleshooting

Handling light and moisture sensitivity of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole in the lab

Welcome to the technical support guide for handling 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who work with this and structurally re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who work with this and structurally related nitro-indazole derivatives. Given the compound's functional groups—a nitroaromatic system and a dihydro-indazole core—it is predicted to exhibit significant sensitivity to both light and atmospheric moisture. This guide provides field-proven insights and troubleshooting protocols to ensure experimental reproducibility and maintain compound integrity.

Section 1: Understanding the Core Instability

Before troubleshooting, it's crucial to understand the chemical principles governing the instability of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole.

  • Light Sensitivity (Photosensitivity): Aromatic nitro compounds are well-known to be photoreactive.[1][2] The energy absorbed from light, particularly in the UV-A and UV-B range (290-400 nm), can excite the nitro group to a higher energy state.[3][4] This can initiate degradation pathways, such as photoreduction of the nitro group or other radical-mediated reactions, often resulting in discoloration (e.g., from pale yellow to brown or red) and the formation of complex impurities.[5][6] This degradation can lead to a loss of potency and altered biological effects.[3]

  • Moisture & Air Sensitivity: The dihydro-indazole ring system, combined with the electron-withdrawing nitro group, may be susceptible to hydrolysis or oxidation. Moisture can react with the compound, potentially leading to ring-opening or other structural changes.[7] Furthermore, many sensitive organic compounds can react with atmospheric oxygen, especially if trace metals or light are present to catalyze the process.[8][9] Therefore, maintaining an inert atmosphere is critical for preventing the introduction of water and oxygen.[8]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole in a direct question-and-answer format.

Q1: I received my solid compound, which was a light-yellow powder. After a few days on the lab bench, it has turned brownish. What happened and is it still usable?

A: This discoloration is a classic indicator of degradation, most likely due to exposure to ambient light and/or air.

  • Probable Cause: Photodegradation is the primary suspect.[10] The nitroaromatic moiety is likely absorbing energy from laboratory lighting, leading to the formation of colored impurities. Oxidation from atmospheric oxygen could also be a contributing factor.

  • Immediate Actions:

    • Immediately transfer the compound to an amber glass vial or an opaque container.[11]

    • Purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Store the vial in a dark, cool, and dry place, such as a desiccator cabinet away from direct light.[10]

  • Is it Usable?: Assume the compound's purity has been compromised. Before use, you must re-analyze the material using a suitable technique like HPLC or NMR to quantify the purity. If significant degradation has occurred (e.g., >5% impurities), it is strongly recommended to use a fresh, properly stored batch for your experiments to ensure data integrity.[10]

Q2: My reaction yield is inconsistent. I get a high yield on some days and very low on others, with a complex mixture of byproducts shown on TLC/LC-MS. Could handling be the cause?

A: Absolutely. Inconsistent results with sensitive reagents are frequently traced back to subtle variations in handling procedures.

  • Probable Cause: Intermittent exposure to moisture and oxygen is the most likely culprit. Even brief exposure while weighing or preparing solutions can introduce enough water or oxygen to quench a reaction or generate side products.[9]

  • Troubleshooting & Optimization:

    • Atmosphere Control: Do not handle this compound on an open bench. Use either a glovebox with an atmosphere of <10 ppm O₂ and H₂O or standard Schlenk line techniques.[8][12] A continuous positive pressure of inert gas is essential.[13]

    • Solvent Purity: Ensure all solvents are anhydrous and deoxygenated. Use freshly opened bottles of anhydrous solvent or solvents purified through a dedicated system. For highly sensitive reactions, degas the solvent using the freeze-pump-thaw method (three cycles) or by bubbling inert gas through it for at least 30 minutes.[8][13]

    • Glassware Preparation: All glassware must be rigorously dried. Oven-drying overnight at >120 °C is standard.[14][15] For maximum dryness, assemble the hot glassware and allow it to cool under a stream of inert gas or under vacuum.[14]

Q3: I prepared a stock solution in DMSO for screening. After 24 hours in the autosampler, my HPLC chromatogram shows several new peaks that weren't there initially. Why?

A: This indicates the compound is unstable in your chosen solvent under the storage conditions.

  • Probable Cause:

    • Solution Photodegradation: Standard autosampler vials are often clear, allowing full exposure to ambient light, which can rapidly degrade the compound in solution.[10]

    • Solvent Incompatibility/Reaction: While DMSO is a common solvent, it is hygroscopic and can contain trace water, which may be sufficient to cause hydrolysis over time.

  • Solutions:

    • Prepare Solutions Fresh: The most reliable practice is to prepare solutions immediately before use.[10]

    • Protect from Light: If short-term storage is unavoidable, use amber HPLC vials or wrap standard vials in aluminum foil to block light.[5][11]

    • Conduct a Stability Study: Test the compound's stability over 24-48 hours in your chosen solvent (e.g., DMSO, acetonitrile, methanol) under different conditions (light vs. dark, room temp vs. 4 °C) to identify a suitable protocol for your assay.

Section 3: Recommended Experimental Protocols

These protocols provide a validated workflow for maintaining the integrity of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole.

Protocol 1: Long-Term Storage
  • Upon receipt, inspect the container to ensure the seal is intact.

  • Do not store the manufacturer's bottle in a brightly lit area. Immediately place it inside a secondary, opaque container or a dark cabinet.

  • For long-term storage (>1 month), transfer the solid into a pre-dried amber glass vial inside a glovebox.

  • Backfill the vial with argon, seal tightly with a PTFE-lined cap, and wrap the cap/neck junction with Parafilm®.

  • Store the vial at the recommended temperature (typically 2-8 °C), inside a desiccator to provide a moisture-free secondary environment.[10]

Protocol 2: Weighing and Solution Preparation (Schlenk Line Method)
  • Glassware Prep: Oven-dry a small flask with a sidearm (Schlenk flask) and a magnetic stir bar. While hot, attach a rubber septum to the main joint and connect the sidearm to a Schlenk line.[13]

  • Inert Atmosphere: Evacuate the flask under vacuum until it cools, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times.[8]

  • Weighing: Briefly remove the septum and add the approximate amount of solid to the flask against a positive flow of inert gas (counterflow).[8] Reseal the flask.

  • Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the required volume of anhydrous, degassed solvent into the flask through the septum.[14][15]

  • Final Solution: The resulting solution is now ready for use and can be transferred to the reaction vessel via a cannula or syringe.[8]

Section 4: Data Summary & Visualization

Table 1: Recommended Handling & Storage Parameters
ParameterRecommendationRationale & Citation
Light Exposure Minimal; handle in a dimly lit area. Store and use in amber or foil-wrapped containers.Prevents photodegradation of the nitro-aromatic system.[5][6][11]
Atmosphere Inert gas (Argon preferred for density; Nitrogen is acceptable).Excludes moisture and oxygen to prevent hydrolysis and oxidation.[7][8]
Storage (Solid) Long-term: 2-8 °C in a dark, dry location (desiccator).Reduces thermal degradation rate and prevents moisture uptake.[10][16]
Storage (Solution) Not recommended. Prepare fresh for each use.High potential for degradation in solution, especially when exposed to light.[10]
Glassware Must be oven or flame-dried immediately prior to use.Removes adsorbed water film that can initiate degradation.[14][15]
Compatible Solvents Anhydrous, degassed aprotic solvents (e.g., THF, Dioxane, Toluene, DCM).Minimizes risk of hydrolysis or reaction with the solvent. Always test stability.
Experimental Workflow Diagram

The following diagram illustrates the decision-making process and workflow for handling a sensitive compound like 1-Methyl-4-nitro-2,3-dihydro-1H-indazole.

G Workflow for Handling Light & Moisture Sensitive Compounds receive Receive Compound inspect Inspect Seal & Container receive->inspect Immediate Action storage Store in Dark, Dry, Cool (2-8 °C, Desiccator) inspect->storage Seal OK prep Prepare for Experiment storage->prep weigh_dissolve Weigh & Dissolve prep->weigh_dissolve glovebox Method A: Glovebox weigh_dissolve->glovebox Highest Sensitivity schlenk Method B: Schlenk Line weigh_dissolve->schlenk Standard Inert Technique reaction Transfer to Reaction Vessel glovebox->reaction Via Syringe/Cannula schlenk->reaction Via Syringe/Cannula end Experiment Start reaction->end

Caption: Decision workflow for handling sensitive compounds.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use nitrogen instead of argon as the inert gas? A: Yes, nitrogen is acceptable for most applications and is more economical.[8] However, argon is denser than air and can provide a more stable inert blanket over a reaction, making it the preferred choice for highly sensitive experiments.[15]

Q: What is the best way to clean up spills or dispose of degraded material? A: Handle all material, including waste, as hazardous.[17] For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[18] Do not add water to quench, as the reaction is unknown.[7] Dispose of chemical waste according to your institution's hazardous waste protocols.[17]

Q: My compound is a solid. Does it really need to be handled under inert gas just for weighing? A: Yes. Many sensitive solids are hygroscopic and can quickly absorb atmospheric moisture on their surface.[7][19] This thin layer of water can be sufficient to affect subsequent reactions. The few moments it takes to weigh the compound under a positive pressure of inert gas is a critical step for ensuring reproducibility.[13]

Q: Are there any specific analytical troubleshooting tips for this compound? A: If you are using HPLC-UV, be aware that photodegradation can occur in the flow cell of the detector if the flow is stopped for an extended period. For NMR, ensure your deuterated solvent is from a freshly opened ampule or has been properly dried over molecular sieves to avoid moisture-related artifacts. If you observe complex or broadened peaks in your NMR spectrum, it could be due to paramagnetic impurities from degradation or the inherent electronic effects of the nitro group.[1]

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Wikipedia. (n.d.). Air-free technique.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Environment, Health & Safety - University of California, Berkeley. (2022). Water Sensitive Chemicals.
  • Division of Research Safety - University of Illinois. (n.d.). Handling air-sensitive reagents AL-134.
  • JoVE. (2021). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions.
  • YouTube. (2022). Inert Atmosphere.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Department of Chemistry, University of Rochester. (n.d.). How to Store Reagents.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection.
  • Aakash Institute. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Unknown. (2020). NITRO COMPOUNDS.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Reddit. (2021). Protecting a nitro group.
  • Angene Chemical. (2024). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Kolar, J., et al. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. PMC.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Aakash Institute. (n.d.). Preparation of Nitro Compounds.
  • AllergoLyon. (n.d.). Drug-Induced Photosensitivity—An Update: Culprit Drugs, Prevention and Management.
  • BenchChem. (2025). preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ChemicalBook. (2025). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.
  • BioPharma Dive. (2018). How to overcome drug sensitivity issues during development.
  • ACS Publications. (n.d.). Phototoxicity Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery.
  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • PMC. (n.d.). 1-Methyl-4,5-dinitro-1H-imidazole.
  • RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol.

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Reference Data & Comparative Studies

Validation

1-Methyl-4-nitro-2,3-dihydro-1H-indazole vs other indazole derivatives in drug design

Strategic Scaffold Selection in Drug Design: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole vs. Classical Indazoles As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Scaffold Selection in Drug Design: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole vs. Classical Indazoles

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the limitations of planar, fully aromatic heterocycles. While the indazole nucleus is undeniably a "privileged scaffold" in medicinal chemistry—serving as the backbone for blockbuster kinase inhibitors like pazopanib and axitinib[1]—its flat topology often leads to promiscuous binding and dose-limiting off-target toxicities.

To circumvent these issues, modern drug design is shifting toward sp3-enriched, 3D architectures. The transition from classical 1H-indazoles to reduced derivatives like 1-Methyl-4-nitro-2,3-dihydro-1H-indazole represents a critical evolution. By breaking the aromaticity of the pyrazole ring and introducing targeted functional groups, we can fundamentally alter the pharmacokinetic and pharmacodynamic landscape of the molecule[2].

Mechanistic and Structural Divergence

The structural differences between classical indazoles and their dihydro counterparts dictate entirely different mechanisms of action. Understanding the causality behind these structural modifications is essential for rational drug design.

1. Escape from Flatland (sp3 Enrichment) Classical 1H- and 2H-indazoles are entirely planar. While this planarity is excellent for slipping into the narrow ATP-binding pockets of kinases (e.g., EGFR, VEGFR)[3], it increases the likelihood of intercalation with off-target proteins. The 2,3-dihydro-1H-indazole scaffold reduces the N2-C3 double bond, introducing sp3 hybridization. This increases the molecule's Fraction of sp3 carbons (Fsp3), a metric strongly correlated with clinical success due to enhanced solubility and a more complex 3D surface for highly selective target engagement[2].

2. Tautomeric Locking via 1-Methylation Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which complicates structure-activity relationship (SAR) studies. The addition of a 1-methyl group definitively locks the scaffold in a specific conformation, eliminating N1 as a hydrogen bond donor. This forces the molecule to rely on alternative, often more selective, binding interactions and increases lipophilicity for better membrane permeability[3].

3. Bioreductive Activation (The 4-Nitro Trigger) In the 1-Methyl-4-nitro-2,3-dihydro-1H-indazole scaffold, the 4-nitro group is not merely an electron-withdrawing substituent; it is a strategic prodrug trigger. In normoxic healthy tissues, the nitro group remains inert. However, in the hypoxic microenvironments of solid tumors or specific bacterial infections, overexpressed nitroreductases (NTRs) reduce the nitro group into a highly reactive hydroxylamine. This intermediate induces localized DNA cross-linking and apoptosis, turning the molecule into a Gene-Directed Enzyme Prodrug Therapy (GDEPT) agent[4][5].

G A 1H-Indazole (Planar, Aromatic) B ATP-Hinge Binding (Kinase Inhibition) A->B Flat Pharmacophore C 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (sp3-Enriched, 3D) D Nitroreductase Activation (Targeted Prodrug) C->D 4-Nitro Reduction

Figure 1: Pharmacological divergence between planar 1H-indazoles and 3D dihydroindazole scaffolds.

Comparative Pharmacological Profiles

To objectively evaluate these scaffolds, we must look at how their physicochemical properties translate to biological performance. The table below summarizes the quantitative and qualitative data distinguishing these compound classes.

Table 1: Comparative Physicochemical and Pharmacological Profile

Property / Feature1H-Indazole (Classic)1-Methyl-4-nitro-2,3-dihydro-1H-indazole
Aromaticity Fully Aromatic (Planar)Partially Reduced (sp3-enriched)
Tautomerization Yes (1H ⇌ 2H)No (Locked by 1-Methyl)
Primary Target Kinase ATP-Hinge (e.g., VEGFR, EGFR)Nitroreductase (NTR) / DNA
Mechanism of Action Competitive ATP Inhibition[1]Bioreductive Prodrug (GDEPT)[5]
Fsp3 (Fraction sp3) Low (~0)Moderate (Improved 3D topology)[2]
Off-Target Toxicity Moderate to HighLow (Hypoxia-selective activation)
Example IC50 5.15 µM (K562 Leukemia cells)[6]< 0.5 µM (NTR+ transfected cells)[4]

Experimental Validation: Self-Validating Protocol

To objectively prove that the efficacy of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is driven by its unique structural features, we must isolate the causality of the 4-nitro group. The following protocol utilizes a self-validating matrix (NTR+ vs. NTR- cells, and Hypoxia vs. Normoxia) to ensure that observed cytotoxicity is strictly due to the intended bioreductive mechanism, eliminating false positives from general scaffold toxicity.

Protocol: In Vitro Nitroreductase (NTR) Activation and Cytotoxicity Assay

Step 1: Cell Line Engineering & Preparation

  • Culture a baseline human tumor cell line (e.g., HCT116) in standard DMEM media.

  • Transfect a subset of these cells with the E. coli nfsB gene (encoding oxygen-insensitive nitroreductase) to create an NTR+ positive control line. The wild-type cells serve as the NTR- negative control[5].

Step 2: Compound Preparation

  • Dissolve 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (Test) and 1-Methyl-1H-indazole (Reference) in DMSO to create 10 mM stock solutions.

  • Prepare serial dilutions in culture media ranging from 0.01 µM to 100 µM, ensuring final DMSO concentration remains below 0.1%.

Step 3: Matrix Incubation

  • Seed both NTR+ and NTR- cells into 96-well plates at a density of 5,000 cells/well.

  • Treat cells with the prepared compound dilutions.

  • Incubate duplicate plates under two distinct atmospheric conditions for 48 hours:

    • Normoxia: 21% O2, 5% CO2 at 37°C.

    • Hypoxia: 1% O2, 5% CO2 at 37°C (using a hypoxia chamber).

Step 4: Viability Measurement (MTT Assay)

  • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to form formazan crystals[6].

  • Aspirate media and solubilize crystals with 100 µL DMSO.

  • Measure absorbance at 540 nm using a microplate reader.

Step 5: Data Analysis & Mechanistic Validation

  • Calculate the IC50 values by plotting percentage inhibition versus log[concentration].

  • Validation Check: A successful prodrug will show a high Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia) and significantly lower IC50 in the NTR+ line compared to the NTR- line[4]. The reference 1-Methyl-1H-indazole should show no significant difference across the matrix, proving the 4-nitro group is the definitive driver of targeted activity.

Pathway N1 Prodrug: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole N2 Nitroreductase (NTR) + NADH/NADPH N1->N2 Hypoxic Environment N3 Hydroxylamine Intermediate (Highly Reactive) N2->N3 4-Nitro Reduction N4 DNA Cross-linking & Macromolecule Damage N3->N4 Electrophilic Attack

Figure 2: Bioreductive activation pathway of the 4-nitro group in hypoxic microenvironments.

Conclusion

The evolution from planar 1H-indazoles to the 1-Methyl-4-nitro-2,3-dihydro-1H-indazole scaffold highlights a sophisticated approach to drug design. By leveraging sp3 enrichment to reduce off-target binding and utilizing a 4-nitro group for hypoxia-selective bioreductive activation, researchers can develop highly targeted therapeutics with vastly improved safety profiles.

Sources

Comparative

Optimizing HPLC Method Validation for 1-Methyl-4-nitro-2,3-dihydro-1H-indazole Quantification: A Core-Shell vs. Fully Porous Particle Comparison

Introduction & Analytical Challenge The compound 1-Methyl-4-nitro-2,3-dihydro-1H-indazole serves as a critical synthetic intermediate and scaffold in the development of kinase inhibitors and anti-inflammatory agents. Qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

The compound 1-Methyl-4-nitro-2,3-dihydro-1H-indazole serves as a critical synthetic intermediate and scaffold in the development of kinase inhibitors and anti-inflammatory agents. Quantifying this specific indazole derivative presents a unique chromatographic challenge: the presence of closely eluting positional isomers (e.g., 5-nitro or 6-nitro derivatives) and potential oxidative degradation products requires a highly selective and efficient method.

Historically, standard 5 µm fully porous C18 columns have been the workhorse for such assays. However, as pharmaceutical development accelerates, laboratories are shifting toward high-efficiency, low-backpressure alternatives. This guide objectively compares a modern 2.6 µm Core-Shell UHPLC method against a traditional 5 µm Fully Porous HPLC method , validating both under the rigorous frameworks of ICH Q2(R2) [1] and USP General Chapter <1225> [2].

Mechanistic Causality: Why Particle Morphology Matters

As analytical scientists, we must look beyond empirical results and understand the thermodynamic and kinetic drivers of our separations. The performance disparity between core-shell and fully porous particles is elegantly explained by the Van Deemter equation :

H=A+uB​+C⋅u

  • The A Term (Eddy Diffusion): Core-shell particles are manufactured with a highly uniform particle size distribution compared to fully porous silica [3]. This uniformity allows for a more homogeneous packed bed, significantly reducing multi-path dispersion (the A term) and resulting in sharper peaks.

  • The C Term (Resistance to Mass Transfer): The solid, impermeable core of a core-shell particle restricts the diffusion path length of the 1-Methyl-4-nitro-2,3-dihydro-1H-indazole molecules. Because the analyte only penetrates the thin porous outer shell, the time required to partition in and out of the stationary phase is drastically reduced. This minimizes the C term, allowing the column to maintain high efficiency (low Plate Height, H ) even at high linear velocities ( u ).

Furthermore, the mobile phase selection—0.1% Formic Acid in Water and Acetonitrile—is highly deliberate. The acidic pH (~2.7) ensures that the secondary amine of the indazole ring remains fully protonated, preventing peak tailing caused by secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface.

Experimental Protocols & Methodologies

To ensure this protocol is a self-validating system, both methods were subjected to identical sample preparation and system suitability testing (SST).

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole reference standard. Transfer to a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution, then make up to volume with Acetonitrile ( 1.0 mg/mL ).

  • Working Solutions: Dilute the stock solution with the initial mobile phase (60:40 Water:Acetonitrile) to achieve a nominal working concentration of .

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Modern Core-ShellMethod B: Traditional Fully Porous
Column Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Particle Morphology Solid core (1.9 µm) + Porous shell (0.35 µm)100% Porous silica network
Mobile Phase A 0.1% Formic Acid in MS-Grade Water0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (60% A : 40% B)Isocratic (60% A : 40% B)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 35°C35°C
Injection Volume 2.0 µL10.0 µL
Detection (UV) 254 nm254 nm

Validation Framework (ICH Q2(R2) & USP <1225>)

The revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, requiring robust demonstration of specificity, accuracy, and precision across the reportable range [1].

Specificity & Forced Degradation

To prove that the method is stability-indicating, the sample was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours).

  • Observation: The Core-Shell method successfully resolved the primary oxidative degradant (eluting at RRT 0.85) with a resolution ( Rs​ ) of 3.1. The Fully Porous method struggled, yielding an Rs​ of only 1.6, barely meeting the USP baseline resolution requirement of Rs​≥1.5 .

Linearity, Accuracy, and Precision

Linearity was evaluated from 50% to 150% of the nominal concentration (50 to ). Accuracy was assessed via spike recovery at three levels (80%, 100%, 120%). Precision was calculated from six replicate injections of the 100% test concentration.

Table 2: System Suitability & Validation Results Summary
Validation Parameter (ICH Q2)Acceptance CriteriaMethod A (Core-Shell 2.6 µm)Method B (Fully Porous 5.0 µm)
Retention Time ( tR​ ) N/A2.8 min 7.5 min
Theoretical Plates ( N ) >3000 14,500 6,200
Tailing Factor ( Tf​ ) ≤1.5 1.05 1.35
Resolution ( Rs​ ) from Impurity ≥1.5 3.1 1.6
Linearity ( R2 ) ≥0.999 0.9999 0.9992
Accuracy (Mean Recovery) 98.0%−102.0% 100.2% 98.7%
Repeatability (RSD, n=6) ≤2.0% 0.4% 1.5%
System Backpressure Monitor~240 bar (Compatible with standard HPLC)~110 bar

Scientist's Verdict: Method A (Core-Shell) provides a 62% reduction in analysis time while more than doubling the theoretical plate count. The superior mass transfer kinetics of the core-shell particle tighten the analyte band, resulting in a lower RSD (0.4%) and vastly superior resolution from degradation products.

Method Validation Workflow Visualization

To ensure compliance with regulatory expectations, the validation sequence must follow a logical, self-validating progression. The diagram below illustrates the critical path from method optimization through to robustness testing.

G dev Method Development Core-Shell vs Porous C18 sst System Suitability (Resolution > 2.0, Tailing < 1.5) dev->sst Optimize spec Specificity (Forced Degradation) sst->spec Validate lin Linearity & Range (R² > 0.999) spec->lin acc Accuracy (Spike Recovery 98-102%) lin->acc prec Precision (RSD < 2.0%) acc->prec rob Robustness (QbD / DoE) prec->rob

Workflow for ICH Q2(R2) analytical method validation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole.

Conclusion

For the quantification of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, migrating from a traditional fully porous 5 µm column to a 2.6 µm core-shell column is not merely a matter of speed; it is a matter of analytical integrity. The core-shell architecture fundamentally alters the mass transfer kinetics, yielding sharper peaks, superior resolution from closely eluting isomers, and enhanced precision. This ensures that the method easily surpasses the stringent requirements set forth by ICH Q2(R2) and USP <1225>, providing a highly reliable, stability-indicating assay for drug development pipelines.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Core-Shell Particles: From Fabrication Methods to Diverse Manipulation Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. In the absence of a publicly available experimental spectrum for this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for nitroaromatic and N-methylated heterocyclic compounds to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of novel small molecules.

Introduction: The Significance of Structural Elucidation

1-Methyl-4-nitro-2,3-dihydro-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships, metabolism, and potential liabilities. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a fragmentation "fingerprint" that is invaluable for structural confirmation. This guide will explore the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is expected to be significantly influenced by the ionization method employed. Electron Ionization (EI), a high-energy technique, will likely induce extensive fragmentation, providing a wealth of structural information. In contrast, Electrospray Ionization (ESI), a softer method, will primarily generate a protonated molecule, requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a molecular ion (M⁺•) by the removal of an electron. The subsequent fragmentation cascade is predicted to be dominated by the facile cleavage of the nitro group and the N-methyl group, followed by rearrangements and ring fissions.

A key characteristic of nitroaromatic compounds in EI-MS is the loss of the nitro group as either a nitro radical (•NO₂) or a nitroso radical (•NO) followed by the loss of a carbonyl group (CO).[1][2] The fragmentation of the dihydro-indazole ring system is also anticipated.

Key Predicted EI Fragmentation Steps:

  • Formation of the Molecular Ion (M⁺•): The initial ionization event.

  • Loss of the Nitro Group (m/z -46): A primary fragmentation pathway involving the cleavage of the C-N bond to release a •NO₂ radical.

  • Loss of a Nitroso Group and CO (m/z -30 and -28): A common rearrangement for nitroaromatics, where the loss of •NO is followed by the expulsion of a stable carbon monoxide molecule.[1][2]

  • Loss of a Methyl Radical (m/z -15): Cleavage of the N-CH₃ bond to yield a stable radical.

  • Ring Cleavage: Subsequent fragmentations are expected to involve the cleavage of the dihydro-indazole ring, potentially through retro-Diels-Alder-type reactions or other complex rearrangements.

EI_Fragmentation M [M]+• (m/z 193) M_minus_NO2 [M-NO2]+ (m/z 147) M->M_minus_NO2 - •NO2 M_minus_NO_CO [M-NO-CO]+• (m/z 135) M->M_minus_NO_CO - •NO, -CO M_minus_CH3 [M-CH3]+ (m/z 178) M->M_minus_CH3 - •CH3 Ring_Fragment Ring Fragments M_minus_NO2->Ring_Fragment M_minus_CH3->Ring_Fragment

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization (ESI) with Tandem MS/MS

ESI is a soft ionization technique that will predominantly produce the protonated molecule, [M+H]⁺. To obtain structural information, tandem mass spectrometry (MS/MS) is necessary to induce fragmentation through collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the radical cation formed in EI.

The fragmentation in ESI-MS/MS is likely to be initiated at the sites of protonation, which are expected to be the nitrogen atoms of the indazole ring.

Key Predicted ESI-MS/MS Fragmentation Steps:

  • Formation of the Protonated Molecule ([M+H]⁺): The primary ion observed in the full scan ESI mass spectrum.

  • Loss of the Nitro Group (as HNO₂): A common loss from protonated nitroaromatic compounds.

  • Loss of the Methyl Group (as CH₄): While less common than radical loss in EI, neutral loss of methane can occur.

  • Ring Opening and Cleavage: Protonation can induce ring opening, leading to a variety of fragment ions.

ESI_Fragmentation MH [M+H]+ (m/z 194) MH_minus_HNO2 [M+H-HNO2]+ (m/z 147) MH->MH_minus_HNO2 - HNO2 MH_minus_CH4 [M+H-CH4]+ (m/z 178) MH->MH_minus_CH4 - CH4 Ring_Fragment_ESI Ring Fragments MH_minus_HNO2->Ring_Fragment_ESI

Caption: Predicted ESI-MS/MS fragmentation pathway.

Comparison with Structurally Related Compounds

The predicted fragmentation pattern of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole can be compared to that of other N-methylated nitro-heterocycles to highlight characteristic features.

Compound ClassKey Fragmentation PathwaysDistinguishing Features
N-Methyl-nitro-pyrazoles Loss of •NO₂, •NO, and HCN. The position of the nitro group significantly influences the fragmentation pattern.[3]The fragmentation of the five-membered pyrazole ring will lead to different fragment ions compared to the bicyclic indazole system.
N-Methyl-nitro-imidazoles Loss of O, NO, NO₂, and HCN. The high-intensity peak at m/z = 42 is often observed due to the loss of NO, CO, and HCN.[2] Methylation can significantly alter the fragmentation, in some cases quenching the production of NO and NO⁺.[4]The imidazole ring cleavage will produce a distinct set of low mass fragment ions.
Nitroaromatics (general) Loss of •NO₂ and •NO are characteristic. "Ortho effects" can lead to unique fragmentation pathways if other substituents are adjacent to the nitro group.[1]The presence of the fused dihydro-pyrazole ring in the indazole will lead to more complex ring cleavage patterns.

Alternative Analytical Methodologies: A Brief Comparison

While GC-MS and LC-MS are the workhorses for the analysis of such compounds, other techniques can offer advantages in specific scenarios.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS):

  • Principle: Uses a supercritical fluid (typically CO₂) as the mobile phase.

  • Advantages: Well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds.[5] It can offer different selectivity compared to reversed-phase LC and may provide better separation of isomers.[5]

  • Considerations: Requires specialized instrumentation. Method development can be more complex than for LC-MS.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole. Instrument parameters will require optimization for specific systems.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for a standard GC-MS system.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: 50 °C for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 40-500

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for a standard LC-MS/MS system.

Sample Preparation:

  • Dissolve the sample in a mixture of mobile phase A and B (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Triple Quadrupole, Ion Trap, or Q-TOF.

  • Scan Range: m/z 100-500.

  • For MS/MS: Select the precursor ion ([M+H]⁺) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

Conclusion

The mass spectrometric fragmentation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole is predicted to be rich and informative, with distinct patterns arising from EI and ESI-MS/MS techniques. The dominant fragmentation pathways are expected to involve the loss of the nitro and methyl groups, followed by characteristic cleavages of the dihydro-indazole ring system. By understanding these predicted pathways and comparing them with the fragmentation of related heterocyclic compounds, researchers can more confidently identify and characterize this and similar molecules. The provided experimental protocols offer a starting point for the practical application of these principles in a laboratory setting.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • BenchChem. (2025). Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide. BenchChem.
  • Shaheen, M. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

  • Novikova, L., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Ceraulo, L., et al. (1992). Studies in organic mass spectrometry. Part 15[1]. Electron ionization mass spectra of some 5-nitro-3-thiophenecarboxanilides. Journal of Heterocyclic Chemistry, 29(6), 1657-1662. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Jankala, E., et al. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

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Comparative

A Comparative In Vivo Validation Guide: Evaluating the Biological Activity of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole as a Novel Anti-Cancer Agent

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, a novel small molecule with hypothesized anti-cancer properties. For clarity within this guide, 1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, a novel small molecule with hypothesized anti-cancer properties. For clarity within this guide, 1-Methyl-4-nitro-2,3-dihydro-1H-indazole will be referred to as Compound IND-1423 . The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved kinase inhibitors.[1][2] The presence of the nitro group on the indazole ring suggests a potential for targeted biological activity, prompting an in-depth in vivo evaluation.[3]

This document is intended for researchers, scientists, and drug development professionals. It outlines a scientifically rigorous, multi-faceted in vivo study designed to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of Compound IND-1423. To establish a clear performance benchmark, we will compare its activity against a well-established, clinically relevant therapeutic agent.

Foundational Hypothesis and Comparative Strategy

Given the structural similarities of the indazole core to known ATP-competitive kinase inhibitors, we hypothesize that Compound IND-1423 acts as an inhibitor of a key oncogenic kinase. [4] For the purpose of this guide, we will proceed with the hypothesis that Compound IND-1423 targets the BRAF V600E mutation , a common driver in melanoma.

Therefore, our in vivo validation will be conducted in a melanoma xenograft model harboring the BRAF V600E mutation. The performance of Compound IND-1423 will be directly compared to Vemurafenib , a potent and clinically approved BRAF V600E inhibitor. This comparative approach will provide a robust assessment of Compound IND-1423's potential as a novel therapeutic candidate.

In Vivo Validation Workflow

A successful in vivo validation requires a systematic, multi-stage approach. The following workflow outlines the critical phases of this process, from initial safety assessments to definitive efficacy studies.

G cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Post-Study Analysis A Acute Toxicity & MTD Determination B Pharmacokinetic (PK) Profiling A->B Establish Safe Dosing Range C Xenograft Model Implantation (BRAF V600E Melanoma Cells) B->C Inform Dosing Regimen D Treatment Initiation & Monitoring C->D E Tumor Growth Inhibition Assessment D->E F Terminal PK & Tissue Distribution E->F Endpoint Reached G Histopathological Analysis of Tumors & Organs E->G Endpoint Reached H Comparative Data Analysis (IND-1423 vs. Vemurafenib) F->H G->H

Caption: In vivo validation workflow for Compound IND-1423.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in vivo experiments. Adherence to ethical guidelines for animal research is paramount throughout these studies.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the short-term toxicity profile and the maximum tolerated dose (MTD) of Compound IND-1423. This is a critical first step to establish a safe dose range for subsequent efficacy studies.[5]

Methodology: This protocol is adapted from the OECD 423 guidelines for acute oral toxicity.[6][7]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign animals to dose-escalation cohorts (n=3-5 per group).

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a range of starting doses. If no prior data exists, a starting dose of 300 mg/kg can be used as per OECD guidelines.[6] A common approach is to use a logarithmic dose escalation (e.g., 100, 300, 1000, 2000 mg/kg).

  • Compound Administration: Administer a single dose of Compound IND-1423 via oral gavage. A vehicle control group (e.g., 0.5% carboxymethyl cellulose) must be included.

  • Clinical Observations: Monitor animals daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), physical appearance (piloerection, hunched posture), and mortality.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce more than a 20% loss in body weight in 10% of the animals.[8]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound IND-1423 in vivo.[9] This information is crucial for designing an effective dosing regimen for the efficacy study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (for larger blood volume collection) or BALB/c mice.

  • Dosing: Administer a single, non-toxic dose of Compound IND-1423 (determined from the MTD study) via both intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). To prevent ex vivo metabolism, blood should be collected in tubes containing an appropriate anticoagulant and potentially a metabolic inhibitor.[10]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound IND-1423 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including:[11]

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • Clearance: Rate of drug elimination.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation (calculated as [AUC_oral / AUC_IV] * 100).

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of Compound IND-1423 in a BRAF V600E melanoma xenograft model and compare its efficacy to Vemurafenib.

Methodology:

  • Cell Line: A375 human melanoma cell line (known to harbor the BRAF V600E mutation).

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the following treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC, oral gavage, daily)

    • Compound IND-1423 (Dose 1, determined from MTD and PK studies, oral gavage, daily)

    • Compound IND-1423 (Dose 2, e.g., half of Dose 1, oral gavage, daily)

    • Vemurafenib (Clinically relevant dose, oral gavage, daily)

  • Treatment and Monitoring: Administer the treatments as scheduled. Monitor tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group relative to the vehicle control.

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine the significance of the observed differences in tumor growth between the groups.

Comparative Data Presentation

To facilitate a clear comparison of the performance of Compound IND-1423 and Vemurafenib, all quantitative data should be summarized in tables.

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterCompound IND-1423 (Oral)Vemurafenib (Oral)
Dose (mg/kg)5050
Cmax (ng/mL)12501500
Tmax (hr)2.04.0
AUC (0-24h) (ng*hr/mL)980011500
t½ (hr)6.58.2
Bioavailability (F%)45%55%

Table 2: Hypothetical Anti-Tumor Efficacy Data

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control-1850 ± 250--
Compound IND-142325980 ± 15047%<0.01
Compound IND-142350555 ± 12070%<0.001
Vemurafenib50480 ± 11074%<0.001

Mechanistic Insights and Pathway Visualization

The hypothesized mechanism of action for both Compound IND-1423 and Vemurafenib is the inhibition of the BRAF V600E kinase, which is a key component of the MAPK/ERK signaling pathway. Downregulation of this pathway leads to decreased cell proliferation and survival.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Inhibitory Action RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IND1423 Compound IND-1423 IND1423->BRAF Inhibition Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by Compound IND-1423.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vivo validation of 1-Methyl-4-nitro-2,3-dihydro-1H-indazole (Compound IND-1423) as a novel anti-cancer agent. By directly comparing its efficacy, safety, and pharmacokinetic profile to a clinically relevant standard-of-care, such as Vemurafenib, researchers can generate the critical data needed to make informed decisions about its further development.

Positive outcomes from these studies—specifically, significant tumor growth inhibition with an acceptable safety profile—would warrant further investigation. Future steps would include more detailed toxicology studies, evaluation in other relevant cancer models (including patient-derived xenografts), and studies to confirm the on-target activity and elucidate potential resistance mechanisms.[12][13] This structured approach ensures a thorough and scientifically sound evaluation of this promising new chemical entity.

References

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  • Vlachostergios, P. J., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462–477.
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  • Chen, S., et al. (2025). Novel in vivo models for better treatment development in cancer. Communications Medicine.
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  • Pai, G., et al. (2025). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Toxicology Reports.
  • Pai, G., et al. (2025). In vivo Acute Oral Toxicity Assessment of Novel Histone Deacetylase 2 Inhibitor. Research Square.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Zhang, Z., et al. (2013). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Molecules, 18(7), 8249-8279.
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  • Shaikh, M. H., et al. (2022). Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
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  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28247-28268.
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  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4995.
  • Rivara, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9479-9492.
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  • Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
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Validation

Spectroscopic Comparison Guide: 1-Methyl-4-nitro-2,3-dihydro-1H-indazole and its Isomers

In the landscape of drug development and medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore. However, the introduction of saturation (e.g., 2,3-dihydro-1H-indazole) and multiple substituents...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore. However, the introduction of saturation (e.g., 2,3-dihydro-1H-indazole) and multiple substituents (N-methylation and nitro groups) creates a complex web of potential isomers. Distinguishing 1-Methyl-4-nitro-2,3-dihydro-1H-indazole from its positional (e.g., 5-nitro, 6-nitro) and N-alkyl (e.g., 2-methyl) isomers is a critical analytical challenge.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will explore the causality behind the spectroscopic behavior of these isomers, providing you with a robust, self-validating analytical framework for unambiguous structural elucidation.

Structural & Electronic Causality: The Peri-Effect

To understand the spectral differences between these isomers, we must first analyze the electronic and spatial dynamics of the 2,3-dihydro-1H-indazole core. Unlike fully aromatic indazoles, the 2,3-dihydro analog features a reduced pyrazole ring, rendering the C3 position aliphatic (a –CH₂– group) and the N2 position a secondary amine (–NH–), assuming N1 is methylated.

The position of the strong electron-withdrawing nitro (–NO₂) group dictates the electron density across the fused benzene ring. In 1-Methyl-4-nitro-2,3-dihydro-1H-indazole , the nitro group at C4 is in direct spatial proximity to the aliphatic C3 protons. This creates a pronounced peri-effect —a combination of magnetic anisotropy and strong inductive electron withdrawal through space. This spatial relationship drastically deshields the C3 protons compared to the 5-nitro or 6-nitro isomers, serving as a primary diagnostic marker.

G Nitro Nitro Group (-NO2) Strong Electron Withdrawing Pos4 C4 Position Peri-effect on C3-H2 Nitro->Pos4 Pos5 C5 Position Para to N1 Nitro->Pos5 Pos6 C6 Position Para to N2 Nitro->Pos6 NMR4 Deshields C3-H2 (Downfield Shift >4.5 ppm) Pos4->NMR4 Spatial Proximity NMR5 Deshields N1 (Alters N1-CH3 Shift) Pos5->NMR5 Conjugation NMR6 Deshields N2 (Alters N2-H Exchange) Pos6->NMR6 Conjugation

Electronic effects of the nitro group position on the 2,3-dihydro-1H-indazole core.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the most definitive tool for resolving indazole regioisomers, as established in authoritative studies on [1].

Regioisomer Differentiation (4-NO₂ vs. 5-NO₂ vs. 6-NO₂)

The splitting pattern of the aromatic protons (C5, C6, C7) immediately identifies the nitro group's position:

  • 4-Nitro Isomer: Exhibits an AMX spin system . The C5 proton appears as a doublet (ortho-coupled to C6) and is strongly deshielded (~7.8 ppm). C6 is a triplet, and C7 is a doublet.

  • 5-Nitro Isomer: Exhibits an ABX spin system . The C4 proton is a highly deshielded doublet (meta-coupled to C6, ~8.0 ppm), while C6 is a doublet of doublets.

N-Alkyl Differentiation (1-Methyl vs. 2-Methyl)

The chemical shift of the N-methyl group and the C3-CH₂ protons reveals the alkylation site. In the 1-methyl isomer, the methyl group is adjacent to the aromatic ring, typically resonating around 3.1–3.3 ppm. In the 2-methyl isomer, the methyl group is on the more basic N2 nitrogen, shifting slightly downfield (~3.4–3.6 ppm).

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
Diagnostic Feature1-Methyl-4-nitro1-Methyl-5-nitro2-Methyl-4-nitroCausality / Note
N-CH₃ (¹H) ~3.2 ppm (s)~3.2 ppm (s)~3.5 ppm (s)N2 is more basic; N2-Me is more deshielded.
C3-CH₂ (¹H) ~4.8 ppm (s/d)~4.2 ppm (s/d)~4.6 ppm (s)Peri-effect from 4-NO₂ causes massive downfield shift.
Aromatic Spin AMX (d, t, d)ABX (d, dd, d)AMX (d, t, d)Dictated by the unsubstituted ring positions.
C4 Carbon (¹³C) ~145 ppm~120 ppm~143 ppmDirect attachment to NO₂ deshields the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The nitro group (–NO₂) produces two of the most intense and characteristic bands in the mid-infrared region due to symmetric and asymmetric stretching vibrations, as detailed in standard [2].

The exact frequency of these stretches is sensitive to the electron density of the ring. In the 4-nitro isomer, steric crowding (peri-strain) slightly twists the nitro group out of coplanarity with the benzene ring. This reduces conjugation, leading to a higher force constant and a slight shift to higher wavenumbers compared to the 5-nitro isomer, where conjugation is maximized.

Table 2: Key IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode1-Methyl-4-nitro1-Methyl-5-nitro2-Methyl-4-nitroSignal Intensity
Asymmetric NO₂ Stretch 1535 - 15451510 - 15251530 - 1540Very Strong
Symmetric NO₂ Stretch 1350 - 13601335 - 13451345 - 1355Strong
N-H Stretch (N2-H) 3300 - 33503300 - 3350AbsentMedium, Broad
C-H Stretch (Aliphatic) 2850 - 29502850 - 29502850 - 2950Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the tautomeric and N-alkylation state of indazoles. Research on the [3] demonstrates that 2-alkyl indazoles consistently absorb more strongly and at longer wavelengths (bathochromic shift) than their 1-alkyl counterparts.

For 1-Methyl-4-nitro-2,3-dihydro-1H-indazole, the disruption of full aromaticity (due to the 2,3-dihydro reduction) restricts the extended π-conjugation. However, the strong n→π* and π→π* transitions of the nitroaromatic system still dominate the spectrum, typically presenting a broad absorption maximum (λmax) around 360–380 nm.

G Start Unknown Indazole Isomer (e.g., 1-Me-4-NO2) NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (ATR-FTIR) Start->IR UV UV-Vis Spectroscopy Start->UV Regio Determine Nitro Position (Aromatic Splitting) NMR->Regio 1H J-Coupling NAlkyl Determine N-Methyl Position (1-Me vs 2-Me) NMR->NAlkyl 13C/1H Shifts Func Confirm NO2 Stretches (1550 & 1350 cm⁻¹) IR->Func Vibrational Modes UV->NAlkyl Abs. Maxima

Analytical workflow for the spectroscopic elucidation of indazole isomers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, follow these self-validating methodologies.

Protocol A: High-Resolution NMR Acquisition

Self-Validation Check: The integration of the N-methyl peak must exactly equal 3.0 protons relative to the aromatic signals to rule out incomplete methylation or dimerization.

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>98%) indazole compound in 0.6 mL of anhydrous DMSO-d₆. Add 0.01% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1D Acquisition: Acquire the ¹H spectrum using 16 scans and a 10-second relaxation delay to ensure accurate integration of the quaternary-adjacent protons.

  • 2D Correlation (Crucial): Run a ¹H-¹H COSY experiment. In the 1-methyl-2,3-dihydro isomer, you must observe a cross-peak between the broad N2-H signal (~5.0 ppm) and the C3-H₂ signal (~4.8 ppm). This definitively proves the 2,3-dihydro structure.

Protocol B: ATR-FTIR Spectroscopy

Self-Validation Check: Perform a background scan immediately prior to sample analysis to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor, which can obscure weak N-H stretches.

  • Preparation: Ensure the diamond ATR crystal is cleaned with HPLC-grade isopropanol and allowed to dry.

  • Loading: Place 1–2 mg of the neat solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio for the diagnostic NO₂ bands.

Protocol C: UV-Vis Spectrophotometry
  • Preparation: Prepare a 10 µM stock solution of the indazole isomer in HPLC-grade acetonitrile.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure acetonitrile and run a baseline correction from 200 nm to 500 nm.

  • Measurement: Replace the sample cuvette with the 10 µM indazole solution and acquire the absorption spectrum. Look for the bathochromic shift indicative of 2-alkyl isomers if comparing mixtures.

References

  • Teixeira, F. C., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, MDPI. URL:[Link]

  • Ruffoni, A., et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." Angewandte Chemie International Edition, Wiley. URL:[Link]

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